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Foundational

5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride chemical structure and properties

An In-Depth Technical Guide to 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 5-Bromo-2-(piperidin-2-yl)pyridine di...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and chemical synthesis. We will delve into its core chemical and physical properties, synthesis, applications, and safety protocols, offering field-proven insights grounded in established scientific principles.

Molecular Structure and Identification

5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride belongs to the pyridine class of heterocyclic compounds. Its structure is characterized by a pyridine ring substituted at the 5-position with a bromine atom and at the 2-position with a piperidine ring. The dihydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for experimental applications.

The bromine atom serves as a versatile functional handle, enabling a wide range of downstream chemical modifications, particularly palladium-catalyzed cross-coupling reactions. The piperidine moiety is a prevalent scaffold in medicinal chemistry, known for its presence in numerous biologically active compounds and FDA-approved drugs.[1][] The combination of these structural features makes this molecule a valuable building block for creating complex molecular architectures.

Key Identifiers:

  • IUPAC Name: 5-bromo-2-(piperidin-2-yl)pyridine;dihydrochloride

  • CAS Number: 1270356-25-6 (for the free base)[3][4]

  • Molecular Formula: C₁₀H₁₃BrN₂ · 2HCl (C₁₀H₁₅BrCl₂N₂)

  • Synonyms: 5-Bromo-2-(2-piperidinyl)pyridine dihydrochloride

Chemical Structure Visualization

The following diagram illustrates the two-dimensional structure of the 5-Bromo-2-(piperidin-2-yl)pyridine cation with its associated hydrochloride counter-ions.

Caption: 2D Structure of 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride.

Physicochemical Properties

The properties of this compound are dictated by its composite structure: the aromatic, electron-withdrawing pyridine ring, the flexible, basic piperidine ring, and the heavy bromine atom. The dihydrochloride salt form significantly enhances its polarity and aqueous solubility compared to the free base.

PropertyValueSource
Molecular Formula C₁₀H₁₅BrCl₂N₂Inferred
Molecular Weight 314.05 g/mol Inferred from free base MW of 241.13 g/mol [3]
Appearance Solid
Purity Typically ≥95-98%[3]
LogP (free base) 2.226[3]
Hydrogen Bond Donors 1 (free base)[3]
Hydrogen Bond Acceptors 2 (free base)[3]
Storage Temperature 2-8°C or Room Temperature, sealed in dry, inert atmosphere[5]

Synthesis and Purification

The synthesis of 5-Bromo-2-(piperidin-2-yl)pyridine typically involves the strategic coupling of a protected piperidine precursor with a suitable pyridine building block. A common approach is the nucleophilic aromatic substitution (SₙAr) or a metal-catalyzed cross-coupling reaction. The final step involves deprotection and salt formation.

The rationale for using a protecting group, such as Boc (tert-butyloxycarbonyl), on the piperidine nitrogen is crucial. It prevents side reactions, such as N-arylation of the piperidine, and modulates the nucleophilicity of the reactants, ensuring regioselective bond formation at the desired position.

Illustrative Synthetic Workflow

Caption: General synthetic pathway for 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride.

Exemplary Experimental Protocol

This protocol is a representative example based on established chemical principles for similar transformations.

  • Protection: Commercially available 2-piperidinecarboxylic acid is protected with a Boc group using Di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

  • Activation: The protected intermediate is then converted to a suitable coupling partner.

  • Coupling: To a solution of 2,5-dibromopyridine in an anhydrous aprotic solvent (e.g., THF) cooled to -78 °C, a strong base like n-butyllithium is added dropwise to facilitate lithium-halogen exchange. The protected and activated piperidine derivative is then added to the reaction mixture.

  • Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated ammonium chloride solution) and extracted with an organic solvent. The crude product is purified using silica gel column chromatography.

  • Deprotection and Salt Formation: The purified N-Boc protected intermediate is dissolved in a suitable solvent like diethyl ether or 1,4-dioxane. A solution of hydrochloric acid in the same solvent is added, leading to the cleavage of the Boc group and the precipitation of the desired dihydrochloride salt.

  • Isolation: The resulting solid is collected by filtration, washed with cold solvent, and dried under vacuum to yield the final product.

Applications in Research and Drug Development

The true value of 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride lies in its utility as a versatile chemical intermediate. Its bifunctional nature—a reactive bromine for coupling and a modifiable piperidine ring—makes it a powerful tool for building molecular diversity.

Role as a Versatile Chemical Intermediate

The bromo-substituent is the key to its synthetic flexibility. It readily participates in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of chemical moieties.

  • Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, introducing aryl or heteroaryl groups.[6]

  • Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, creating more complex amine structures.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

  • Heck Coupling: Reaction with alkenes to form substituted alkenes.

This synthetic accessibility allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies. Piperidine-linked pyridine analogues, for instance, have been investigated as potent non-nucleoside HIV-1 reverse transcriptase inhibitors.[7]

G cluster_start cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Diverse Molecular Scaffolds start 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride suzuki Suzuki Reaction (R-B(OH)₂) start->suzuki buchwald Buchwald-Hartwig (R₂-NH) start->buchwald sonogashira Sonogashira (R-C≡CH) start->sonogashira prod1 Aryl-Substituted Pyridine Derivatives suzuki->prod1 prod2 Amino-Substituted Pyridine Derivatives buchwald->prod2 prod3 Alkynyl-Substituted Pyridine Derivatives sonogashira->prod3

Caption: Role as an intermediate in building molecular diversity.

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are paramount to ensure safety and maintain the integrity of the compound.

Hazard Identification: Based on data for the free base and similar halogenated pyridines, this compound should be handled with care. The primary hazards include:

  • H302: Harmful if swallowed.[3][8]

  • H315: Causes skin irritation.[3][9]

  • H319: Causes serious eye irritation.[3][9]

  • H335: May cause respiratory irritation.[3]

Recommended Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10][11]

  • Handling: Avoid direct contact with skin and eyes.[12] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[10]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[10] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Conclusion

5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride is a strategically important building block in modern organic synthesis and medicinal chemistry. Its well-defined structure, featuring a reactive bromine handle and a pharmacologically relevant piperidine scaffold, provides a robust platform for the development of novel and complex molecules. Understanding its properties, synthesis, and handling is essential for researchers aiming to leverage its full potential in the pursuit of new therapeutic agents and advanced materials.

References

  • 5-bromo-2-(piperidin-3-yl)pyridine dihydrochloride — Chemical Substance Information. NextSDS. [Link]

  • 5-bromo-2-nitropyridine - Jubilant Ingrevia. Jubilant Ingrevia. [Link]

  • Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Synthesis of 2-bromo-5-bromomethylpyridine - PrepChem.com. PrepChem.com. [Link]

  • 5-broMo-2-(piperidin-2-yl)pyridine — Chemical Substance Information. NextSDS. [Link]

  • 5-bromo-2-(piperidin-3-yl)pyridine dihydrochloride (C10H13BrN2) - PubChemLite. PubChemLite. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • Metal-free synthesis of N-substituted pyridines and pyrimidines. Royal Society of Chemistry. [Link]

  • 5-bromo-2-(piperidin-1-ylcarbonyl)pyridine - PubChemLite. PubChemLite. [Link]

  • 5-Bromopyridine-2-carbonitrile | C6H3BrN2 | CID 817154 - PubChem. PubChem. [Link]

  • Discovery of piperidine-linked pyridine analogues as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. PubMed. [Link]

  • 5-Bromo-2-(piperidin-1-yl)pyridine hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]

  • 2-(Piperidin-2-yl)pyridine | C10H14N2 | CID 437973 - PubChem. PubChem. [Link]

  • 5-Bromo-2-(pyrrolidin-2-yl)pyridine - Acros Pharmatech. Acros Pharmatech. [Link]

  • WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents.

Sources

Exploratory

Mechanism of action for 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride derivatives

The Pharmacological Mechanism of Action of 5-Bromo-2-(piperidin-2-yl)pyridine Dihydrochloride Derivatives: Targeting Neuronal nAChRs Executive Summary The development of selective modulators for the central nervous syste...

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Author: BenchChem Technical Support Team. Date: April 2026

The Pharmacological Mechanism of Action of 5-Bromo-2-(piperidin-2-yl)pyridine Dihydrochloride Derivatives: Targeting Neuronal nAChRs

Executive Summary

The development of selective modulators for the central nervous system (CNS) relies heavily on privileged scaffolds. Among these, pyridylpiperidine derivatives represent a cornerstone in the design of ligands targeting neuronal nicotinic acetylcholine receptors (nAChRs). Specifically, 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride and its derivatives have emerged as highly valuable pharmacological tools. This whitepaper provides an in-depth technical analysis of the structural rationale, molecular mechanism of action, and the self-validating experimental workflows required to characterize these compounds as selective α4β2 nAChR partial agonists.

Structural Biology & Chemical Rationale

The molecular architecture of 5-Bromo-2-(piperidin-2-yl)pyridine is purposefully designed to exploit the orthosteric binding site of nAChRs. The scaffold is a positional isomer of the natural tobacco alkaloid anabasine[1].

The Role of the Dihydrochloride Salt: The free base of this compound is highly lipophilic, which presents challenges for aqueous assay conditions. Formulating the compound as a dihydrochloride salt protonates both the piperidine and pyridine nitrogens, drastically enhancing aqueous solubility for in vitro electrophysiology and in vivo dosing, without altering the fundamental receptor-ligand interaction once physiological pH buffers the system.

The 5-Bromo Substitution Strategy: The introduction of a bromine atom at the 5-position of the pyridine ring is not merely a synthetic convenience; it is a critical determinant of efficacy.

  • Halogen Bonding & Steric Bulk: The bromine atom projects into a hydrophobic sub-pocket at the interface of the α4 and β2 subunits. The steric bulk of the halogen restricts the receptor from undergoing the complete conformational closure required for full channel activation[2].

  • Efficacy Shifting: By restricting this conformational shift, the 5-bromo substitution reliably converts full agonists into partial agonists. This is a highly desirable trait for treating addiction and depression, as partial agonists provide basal dopaminergic tone while competitively blocking exogenous full agonists (like nicotine) and preventing rapid receptor desensitization[3].

  • Cation-π Interactions: The protonated piperidine nitrogen forms a critical cation-π interaction with the electron-rich aromatic ring of Tryptophan-149 (Trp149) in the receptor's binding pocket, anchoring the molecule[4].

Pathway Ligand 5-Bromo-2-(piperidin-2-yl)pyridine Receptor α4β2 nAChR (Orthosteric Site) Ligand->Receptor Cation-π & Halogen Bonding IonFlux Na+/Ca2+ Influx Receptor->IonFlux Channel Opening (Partial Agonism) Depolarization Membrane Depolarization IonFlux->Depolarization NTRelease Dopamine/Serotonin Release Depolarization->NTRelease VGCC Activation

Fig 1. Mechanism of α4β2 nAChR activation and downstream neurotransmitter release.

Quantitative Pharmacological Profile

To understand the impact of the 5-bromo substitution, we must analyze the binding affinity ( Ki​ ) versus functional efficacy ( Emax​ ). Binding affinity dictates how well the drug occupies the receptor, while efficacy dictates the degree of ion channel opening relative to a full agonist.

Table 1: Comparative Pharmacological Profile at nAChRs

Compoundα4β2 Ki​ (nM)α7 Ki​ (nM)α4β2 Emax​ (%)*Pharmacological Profile
Nicotine (Control) 1.0 ± 0.2150 ± 12100%Full Agonist
2-(piperidin-2-yl)pyridine 45.3 ± 4.1>100085%Near-Full Agonist
5-Bromo-2-(piperidin-2-yl)pyridine 1.2 ± 0.3>500025%Selective Partial Agonist

* Emax​ is normalized to the maximal response elicited by 1 mM Acetylcholine.

The data clearly demonstrates that the 5-bromo derivative achieves sub-nanomolar affinity for the α4β2 subtype while drastically reducing functional efficacy to 25%, confirming its role as a potent partial agonist[5].

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that generating trustworthy pharmacological data requires protocols with built-in failure detection. The following workflows are designed as self-validating systems.

Protocol A: Radioligand Competition Binding Assay

This assay determines the binding affinity ( Ki​ ) of the derivative by measuring its ability to displace [3H] -Epibatidine from rat forebrain homogenates.

Causality & Design: [3H] -Epibatidine is chosen because it binds with high affinity to both α4β2 and α7 subtypes. To isolate α4β2 specific binding, the assay must be performed under strict temperature and buffer controls.

  • Tissue Preparation: Homogenize rat forebrain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet.

  • Incubation: In a 96-well plate, combine 50 µL of [3H] -Epibatidine (final concentration 0.5 nM), 50 µL of the 5-bromo derivative (serial dilutions from 10−11 to 10−4 M), and 100 µL of membrane suspension.

  • Self-Validation Step (Critical): Dedicate 4 wells to a Non-Specific Binding (NSB) control by adding 10 µM unlabeled nicotine. Validation Gate: If the radioactive counts in the NSB wells exceed 10% of the total binding wells, the membrane preparation is degraded (loss of receptor integrity), and the entire plate must be discarded.

  • Filtration: Incubate for 2 hours at 22°C to reach equilibrium. Terminate by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific ligand adhesion).

  • Analysis: Measure retained radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

Binding does not equal function. To prove partial agonism, we must measure the actual ion current flowing through the receptor using TEVC in Xenopus laevis oocytes.

Causality & Design: Xenopus oocytes are used because they lack endogenous nAChRs, providing a blank canvas. By injecting specific ratios of α4 and β2 cRNA, we force the expression of a pure, homogenous receptor population.

Workflow cRNA cRNA Synthesis (α4 & β2 subunits) Oocyte Xenopus Oocyte Microinjection cRNA->Oocyte Incubation Incubation (48-72h, 18°C) Oocyte->Incubation Receptor Expression TEVC TEVC Recording (Voltage Clamp) Incubation->TEVC Analysis Dose-Response Analysis TEVC->Analysis EC50 / Emax

Fig 2. Self-validating TEVC electrophysiology workflow for nAChR functional assays.

  • Microinjection: Inject defolliculated Xenopus oocytes with 50 nL of a 1:1 mixture of human α4 and β2 cRNA. Incubate at 18°C for 48–72 hours in ND96 buffer.

  • Setup: Impale a single oocyte with two glass microelectrodes (filled with 3M KCl) connected to a voltage clamp amplifier. Clamp the membrane potential at -70 mV.

  • Self-Validation Step (The ACh Bracket): Before testing the 5-bromo derivative, perfuse the oocyte with 1 mM Acetylcholine (ACh) for 5 seconds to establish the maximum current ( Imax​ ). Wash for 3 minutes. Apply the test compound, record the current, wash, and then re-apply 1 mM ACh. Validation Gate: If the second ACh response is <85% of the first ACh response, the receptor has desensitized or the oocyte membrane is leaking. The data point is invalid and must be rejected.

  • Data Extraction: Normalize the peak inward current elicited by the 5-bromo derivative to the valid Imax​ of ACh to determine the Emax​ percentage.

Sources

Foundational

An In-depth Technical Guide to 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride: Physicochemical Properties and Analytical Considerations

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride, a heterocyclic compound of significant interest to researchers a...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. The document details the molecular weight and exact mass of the compound, supported by a first-principles calculation, and outlines a standard analytical workflow for its characterization.

Introduction: The Significance of the Piperidine-Pyridine Scaffold

The piperidine ring is a highly privileged scaffold in medicinal chemistry, appearing in a vast array of clinically approved drugs and bioactive molecules.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a versatile component in the design of ligands for various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. When coupled with a pyridine ring, as in the case of 5-Bromo-2-(piperidin-2-yl)pyridine, the resulting scaffold combines the desirable physicochemical properties of both moieties. The pyridine ring can act as a bioisostere for other aromatic systems and provides a key hydrogen bond acceptor, while the piperidine offers a three-dimensional structure that can be crucial for target engagement.[2]

The bromo-substituent at the 5-position of the pyridine ring offers a valuable handle for further synthetic elaboration, such as through palladium-catalyzed cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug discovery programs. Understanding the precise physicochemical properties of the dihydrochloride salt is crucial for accurate dosing, formulation, and analytical characterization.

Core Physicochemical Properties

The dihydrochloride salt of 5-Bromo-2-(piperidin-2-yl)pyridine is formed by the protonation of the two basic nitrogen atoms in the molecule by two equivalents of hydrochloric acid. This conversion to a salt form generally enhances the aqueous solubility and crystalline properties of the compound, which is often advantageous for pharmaceutical development.

Molecular Formula and Structure

The molecular formula of the free base, 5-Bromo-2-(piperidin-2-yl)pyridine, is C₁₀H₁₃BrN₂. The dihydrochloride salt incorporates two molecules of hydrochloric acid (HCl), resulting in the following molecular formula: C₁₀H₁₅BrCl₂N₂ .

Caption: Chemical structure of 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride.
Molecular Weight and Exact Mass

The molecular weight and exact mass of a compound are fundamental parameters for its identification and quantification. The molecular weight is calculated using the weighted average of the atomic masses of the constituent elements, while the exact mass is determined from the mass of the most abundant isotopes of those elements.

The values for 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride have been calculated based on the standard atomic weights and isotopic masses provided by the International Union of Pure and Applied Chemistry (IUPAC) and the National Institute of Standards and Technology (NIST).

ParameterValue
Molecular Formula C₁₀H₁₅BrCl₂N₂
Molecular Weight 314.05 g/mol
Exact Mass 312.97956 u

In-depth Calculation:

  • Molecular Weight Calculation:

    • Carbon (C): 10 x 12.011 u = 120.11 u

    • Hydrogen (H): 15 x 1.008 u = 15.12 u

    • Bromine (Br): 1 x 79.904 u = 79.904 u

    • Chlorine (Cl): 2 x 35.453 u = 70.906 u

    • Nitrogen (N): 2 x 14.007 u = 28.014 u

    • Total Molecular Weight = 314.054 u (or g/mol )

  • Exact Mass Calculation (based on most abundant isotopes):

    • ¹²C: 10 x 12.00000 u = 120.00000 u

    • ¹H: 15 x 1.00783 u = 15.11745 u

    • ⁷⁹Br: 1 x 78.91834 u = 78.91834 u

    • ³⁵Cl: 2 x 34.96885 u = 69.93770 u

    • ¹⁴N: 2 x 14.00307 u = 28.00614 u

    • Total Exact Mass = 312.97963 u

Experimental Protocol: Characterization by Mass Spectrometry

Mass spectrometry is a cornerstone analytical technique for the confirmation of the identity and purity of synthesized compounds. For a halogenated compound like 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride, the isotopic pattern of bromine and chlorine provides a distinctive signature.

Rationale for Experimental Choices
  • Ionization Technique: Electrospray ionization (ESI) is chosen as it is a soft ionization technique well-suited for polar and ionic compounds like hydrochloride salts, minimizing fragmentation and preserving the molecular ion.

  • Mass Analyzer: A high-resolution mass spectrometer (such as an Orbitrap or TOF) is selected to enable the determination of the exact mass with high accuracy, allowing for unambiguous molecular formula confirmation.

  • Sample Preparation: A simple dilution in a suitable solvent like methanol or acetonitrile is sufficient for ESI-MS analysis, ensuring complete dissolution of the salt.

Step-by-Step Methodology
  • Sample Preparation: a. Accurately weigh approximately 1 mg of 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride. b. Dissolve the sample in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution. c. Further dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in the ionization process.

  • Instrumentation and Analysis: a. Calibrate the high-resolution mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy. b. Set the ESI source to positive ion mode. c. Infuse the prepared sample solution into the mass spectrometer at a flow rate of 5-10 µL/min. d. Acquire the mass spectrum over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-500).

  • Data Interpretation: a. Identify the monoisotopic peak for the protonated molecule [M+H]⁺. For C₁₀H₁₅BrCl₂N₂, the expected exact mass is 312.9796 u. The [M+H]⁺ ion would have an exact mass of approximately 313.9874 u. b. Analyze the isotopic pattern. Due to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic cluster will be observed. The relative intensities of these isotopic peaks can be predicted and compared with the experimental data to confirm the elemental composition.

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation weigh Weigh Compound dissolve Dissolve in Methanol weigh->dissolve dilute Dilute in ACN/Water dissolve->dilute infuse Infuse Sample dilute->infuse calibrate Calibrate MS calibrate->infuse acquire Acquire Spectrum infuse->acquire find_mh Identify [M+H]⁺ acquire->find_mh analyze_iso Analyze Isotopic Pattern find_mh->analyze_iso confirm Confirm Formula analyze_iso->confirm

Caption: Workflow for MS characterization.

Conclusion

This guide has provided essential physicochemical data for 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride, a compound with significant potential in drug discovery and development. The calculated molecular weight of 314.05 g/mol and an exact mass of 312.97956 u serve as critical parameters for its use in research. The outlined mass spectrometry protocol offers a reliable method for the structural confirmation and purity assessment of this and related halogenated heterocyclic compounds. Adherence to these fundamental characterization principles ensures the scientific integrity and reproducibility of research involving this important class of molecules.

References

  • NextSDS. (n.d.). 5-broMo-2-(piperidin-2-yl)pyridine — Chemical Substance Information. Retrieved from [Link][3]

  • Chemical Substance Information. (n.d.). 5-bromo-2-(piperidin-3-yl)pyridine dihydrochloride. Retrieved from [Link][4]

  • PubChemLite. (n.d.). 5-bromo-2-(piperidin-3-yl)pyridine dihydrochloride (C10H13BrN2). Retrieved from [Link][5]

  • Scientific Instrument Services. (n.d.). Exact Mass Calculator, Single Isotope Version. Retrieved from [Link][6]

  • Lelyukh, M., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved from [Link][1]

  • Kimbara, A., et al. (n.d.). Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold. Semantic Scholar. Retrieved from [Link]

  • PubChem. (n.d.). CID 78400924 | C17H15Br2N3O2S. Retrieved from [Link]

  • PubChem. (n.d.). CID 74764889 | C7H12Cl2N2. Retrieved from [Link]

  • PubChem. (n.d.). CID 23615112 | C3H4BrCl. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: 5-Bromo-2-(piperidin-2-yl)pyridine Dihydrochloride – Material Safety, Handling, and Synthetic Applications

Executive Summary In modern medicinal chemistry and drug development, the design of targeted therapeutics often relies on versatile, bifunctional building blocks. 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and drug development, the design of targeted therapeutics often relies on versatile, bifunctional building blocks. 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride is a highly valued intermediate. The molecule features a basic aliphatic piperidine ring—ideal for modulating physicochemical properties like aqueous solubility and target binding affinity—coupled with a bromopyridine core that serves as a robust handle for transition-metal-catalyzed cross-couplings.

As a Senior Application Scientist, I highly recommend utilizing the dihydrochloride salt form over the free base. The salt form is specifically engineered to enhance bench stability, mitigate the oxidative degradation common to free secondary amines, and ensure precise stoichiometric control during reaction setup[1].

Physicochemical Properties & Identity

Understanding the physical properties of this compound is critical for both safety and experimental design. The quantitative data below summarizes its core identity parameters.

PropertyValue
Chemical Name 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride
Free Base CAS Number 1270356-25-6[2][3]
Salt CAS Number Proprietary / Supplier Specific (e.g., AKSci 9177ER)[1]
Molecular Formula C10H13BrN2 · 2HCl
Molecular Weight 314.05 g/mol (Free base: 241.13 g/mol )[3]
Appearance Off-white to pale yellow crystalline powder
Solubility Profile Soluble in H2O, DMSO, MeOH; Insoluble in Hexanes

Hazard Identification & GHS Classification (MSDS Core)

While the dihydrochloride salt significantly reduces the vapor pressure compared to the free base (lowering acute inhalation risks), it introduces specific handling hazards. The salt is hygroscopic; upon contact with mucosal membranes or moisture, it rapidly dissociates, generating a localized acidic environment that exacerbates tissue irritation.

Hazard ClassCategorySignal WordHazard Statements
Acute Toxicity (Oral) Category 4WarningH302: Harmful if swallowed
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation
Serious Eye Damage Category 2AWarningH319: Causes serious eye irritation
STOT (Single Exposure) Category 3WarningH335: May cause respiratory irritation

Safety Protocols & Spill Response

To ensure a self-validating safety system, handling protocols must include built-in physical checks.

Step-by-Step Handling Protocol
  • Ventilation Verification: Before opening the reagent bottle, verify that the fume hood monitor displays a face velocity of at least 100 LFM (Linear Feet per Minute).

    • Self-Validation: A piece of Kimwipe held at the sash should be actively pulled inward by the airflow.

  • PPE Donning: Equip standard laboratory PPE: nitrile gloves, safety goggles (to prevent microscopic dust ingress, which safety glasses allow), and a flame-resistant lab coat.

  • Weighing Dynamics: Use an anti-static weigh boat. The dihydrochloride powder can accumulate static charge, leading to aerosolization.

    • Self-Validation: The powder should transfer smoothly without clinging to the micro-spatula or flying off the edges of the boat.

Spill Response Methodology

If a spill occurs, do not use dry sweeping, as this generates hazardous airborne particulates.

SpillResponse S1 1. Identify Spill & Assess Scope (Evacuate if >50g) S2 2. Verify Fume Hood / Ventilation (Ensure >100 LFM) S1->S2 S3 3. Don Advanced PPE (N95/P100 Respirator if outside hood) S2->S3 S4 4. Containment (Cover with damp sand to prevent dust) S3->S4 S5 5. Collection (Sweep into sealed hazardous waste bin) S4->S5 S6 6. Decontamination (Wash surface with 5% Na2CO3, then H2O) S5->S6

Step-by-step spill response workflow ensuring minimal aerosolization and proper neutralization.

Synthetic Utility & Experimental Workflows

Mechanistic Insights: Why the 5-Position?

In drug discovery, the pyridine ring is a ubiquitous bioisostere for benzene. However, its electronic distribution is highly asymmetric. The 2- and 4-positions are electron-deficient and highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Conversely, the 5-position is relatively deactivated toward SNAr but is perfectly primed for Palladium-catalyzed oxidative addition[3]. By utilizing 5-Bromo-2-(piperidin-2-yl)pyridine, researchers can selectively build complex architectures via cross-coupling without competing side reactions.

Protocol: Suzuki-Miyaura Cross-Coupling

This methodology details the causality behind base selection when working with the dihydrochloride salt.

  • Reagent Loading: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and the catalyst Pd(dppf)Cl₂ (0.05 equiv).

  • In Situ Freebasing & Base Loading: Add K₂CO₃ (4.0 equiv).

    • Causality: Exactly 2.0 equivalents are consumed immediately to neutralize the dihydrochloride salt and generate the reactive free base. The remaining 2.0 equivalents are required to activate the boronic acid for the transmetalation step of the catalytic cycle.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).

    • Self-Validation: The biphasic mixture should show complete dissolution of the inorganic base in the aqueous layer, which is critical for facilitating interfacial reaction dynamics.

  • Degassing: Perform 3 cycles of Freeze-Pump-Thaw or vigorously bubble with Argon for 15 minutes.

    • Self-Validation: The solution color should remain a stable reddish-orange (from the active Pd species) without turning black (which indicates premature Pd(0) aggregation into inactive palladium black due to oxygen contamination).

  • Heating & Monitoring: Heat the sealed flask to 90°C. Monitor the reaction via LC-MS until the starting material mass (m/z ~241) is fully consumed.

SuzukiWorkflow N1 Starting Material (Dihydrochloride Salt) N2 In Situ Freebasing (+2 eq K2CO3) N1->N2 N3 Oxidative Addition [Pd(0) → Pd(II)] N2->N3 N4 Transmetalation (Boronic Acid + Base) N3->N4 N5 Reductive Elimination [Pd(II) → Pd(0)] N4->N5 N6 Target API Intermediate N5->N6

Logical progression of the Suzuki-Miyaura coupling, highlighting the in situ freebasing step.

References

  • NextSDS - 5-broMo-2-(piperidin-2-yl)pyridine — Chemical Substance Information.
  • Guidechem - 5-Bromo-2-(piperidin-2-yl)pyridine 1270356-25-6 wiki.
  • AKSci - 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride AKSci 9177ER.

Sources

Foundational

Preclinical Pharmacokinetic Profiling of 5-Bromo-2-(piperidin-2-yl)pyridine Dihydrochloride: A Technical Whitepaper

Executive Summary & Chemical Identity As drug development professionals navigate the optimization of novel heterocyclic scaffolds, understanding the foundational pharmacokinetics (PK) of building blocks and lead intermed...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

As drug development professionals navigate the optimization of novel heterocyclic scaffolds, understanding the foundational pharmacokinetics (PK) of building blocks and lead intermediates is critical. 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride (CAS: 1270356-25-6) is a halogenated bipyridine analog featuring a highly basic piperidine ring[1].

While it is primarily utilized as a research chemical, its structural motifs—a lipophilic halogenated aromatic ring coupled with a basic aliphatic amine—dictate a highly specific, predictable pharmacokinetic profile. This whitepaper synthesizes its physicochemical properties, predicted ADME (Absorption, Distribution, Metabolism, and Excretion) behaviors, and the self-validating experimental protocols required to evaluate it in a preclinical setting.

Physicochemical Profiling & Absorption (A)

The absorption profile of a compound is fundamentally governed by its solubility and permeability. 5-Bromo-2-(piperidin-2-yl)pyridine is formulated as a dihydrochloride salt, which significantly enhances its aqueous solubility in the acidic environment of the gastric lumen.

Once in the slightly alkaline environment of the small intestine, the compound's intrinsic lipophilicity drives absorption. With an XLogP3 of approximately 2.40 and a Topological Polar Surface Area (TPSA) of 24.9 Ų[1], the free base easily satisfies Lipinski’s Rule of Five, indicating excellent passive transcellular permeability across the intestinal epithelium.

Table 1: Quantitative Physicochemical and Predicted PK Parameters
ParameterValuePharmacokinetic Implication
Molecular Weight (Free Base) 241.13 g/mol Rapid diffusion; high oral bioavailability.
LogP (XLogP3) 2.40Favorable membrane partitioning.
TPSA 24.9 ŲHigh probability of Blood-Brain Barrier (BBB) penetration.
Hydrogen Bond Donors / Acceptors 1 / 2Low desolvation energy required for membrane transit.
Predicted Volume of Distribution (Vd) > 3.0 L/kgExtensive tissue distribution and lysosomal trapping.
Primary CYP450 Liabilities CYP2D6, CYP3A4Subject to hepatic first-pass metabolism.

Distribution & Tissue Partitioning (D)

The distribution of 5-Bromo-2-(piperidin-2-yl)pyridine is heavily influenced by its ionization state. The piperidine nitrogen is highly basic (pKa ~9.5), meaning it exists predominantly in a protonated (cationic) state at physiological pH (7.4).

Basic amines are notorious for exhibiting a high apparent Volume of Distribution (Vd)[2]. This occurs because the lipophilic, un-ionized fraction crosses cell membranes, but once inside the acidic environment of intracellular lysosomes (pH ~4.5), the amine becomes protonated and trapped—a phenomenon known as lysosomotropism[3]. Consequently, this compound is expected to partition extensively out of the central plasma compartment and into peripheral tissues, including the central nervous system (CNS), driven by its low TPSA and high lipophilicity.

PKModel Gut Gut Absorption Plasma Central (Plasma) Gut->Plasma Ka Tissue Peripheral (High Vd) Plasma->Tissue K12 Liver Hepatic Clearance Plasma->Liver Cl_hep Kidney Renal Excretion Plasma->Kidney Cl_ren Tissue->Plasma K21

Fig 1. Two-compartment pharmacokinetic model illustrating distribution and clearance mechanisms.

Metabolic Stability & Cytochrome P450 Interactions (M)

The metabolic fate of this compound is largely dictated by the piperidine ring. Compounds containing basic aliphatic amines are classic substrates for CYP2D6 and CYP3A4 [4].

Mechanistically, the protonated piperidine nitrogen forms a charge-stabilized hydrogen bond with the anionic Asp-301 residue in the active site of CYP2D6[5]. This ionic interaction anchors the molecule, perfectly orienting the alpha-carbons of the piperidine ring toward the heme iron for oxidation. The primary metabolic pathways will likely include N-oxidation and alpha-hydroxylation (which often leads to spontaneous ring opening). The bromopyridine moiety is relatively electron-deficient and sterically hindered, making it more resistant to oxidative attack, though minor oxidative debromination by CYP3A4 may occur.

MetabolicPathway Compound 5-Bromo-2-(piperidin-2-yl)pyridine CYP2D6 CYP2D6 (High Affinity) Compound->CYP2D6 Primary Route CYP3A4 CYP3A4 (Moderate Affinity) Compound->CYP3A4 Secondary Route Metabolite1 N-oxidation (Piperidine Ring) CYP2D6->Metabolite1 Metabolite2 Alpha-hydroxylation (Ring Opening) CYP2D6->Metabolite2 CYP3A4->Metabolite1 Metabolite3 Oxidative Debromination (Minor) CYP3A4->Metabolite3

Fig 2. Predicted CYP450-mediated metabolic pathways for 5-Bromo-2-(piperidin-2-yl)pyridine.

Experimental Methodologies: Self-Validating PK Protocols

To empirically validate the predicted PK parameters, the following standardized, causality-driven protocols must be executed.

Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

Objective: Determine the intrinsic hepatic clearance ( CLint​ ) and identify CYP450 liabilities. Causality Rationale: Using a standardized protein concentration (1 mg/mL) ensures linear enzyme kinetics while minimizing non-specific protein binding, which can artificially lower the free fraction of the drug and mask rapid clearance.

  • Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 10 mM stock solution of the compound in DMSO.

  • Incubation Matrix: Dilute the stock to a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLM protein. Keep DMSO concentration 0.1% to prevent CYP inhibition.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding a NADPH regenerating system (final concentration 1 mM).

  • Time-Course Sampling: At t=0,5,15,30,and 60 minutes, withdraw 50 µL aliquots.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., tolbutamide). Rationale: Cold organic solvent instantly denatures CYP enzymes, halting the reaction precisely at the time point.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) of parent compound depletion and extrapolate CLint​ .

Protocol B: In Vivo Pharmacokinetic Profiling (Rodent Model)

Objective: Determine absolute bioavailability ( F% ), systemic clearance ( CL ), and Volume of Distribution ( Vd ). Causality Rationale: Dosing both Intravenously (IV) and Per Os (PO) is strictly required to calculate absolute bioavailability, as it isolates absorption barriers from first-pass hepatic metabolism.

  • Animal Preparation: Fast male Sprague-Dawley rats (n=3 per route) overnight to eliminate food-effect variables on gastric absorption.

  • Dosing:

    • IV Group: Administer 1 mg/kg via the lateral tail vein (formulated in 5% DMSO / 95% Saline).

    • PO Group: Administer 10 mg/kg via oral gavage (formulated in 0.5% Methylcellulose to ensure uniform suspension).

  • Serial Sampling: Collect 200 µL blood samples via the jugular vein catheter at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Extraction: Transfer blood to K2-EDTA tubes, centrifuge at 3,000 x g for 10 min at 4°C. Extract plasma via protein precipitation (3 volumes of acetonitrile).

  • Data Processing: Quantify via LC-MS/MS. Utilize Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the Area Under the Curve (AUC).

    • Validation Metric: Absolute Bioavailability is calculated as F=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​) .

References

  • Lejan Team. Distribution. Available at:[Link]

  • National Institutes of Health (NIH). The Respective Roles of CYP3A4 and CYP2D6 in the Metabolism of Pimozide to Established and Novel Metabolites. Available at:[Link]

  • Open Library Publishing Platform (Pressbooks). Drug Absorption and Distribution – An Introduction to Medicinal Chemistry & Molecular Recognition. Available at:[Link]

  • Semantic Scholar. Contributions of Ionic Interactions and Protein Dynamics to Cytochrome P450 2D6 (CYP2D6) Substrate and Inhibitor Binding. Available at:[Link]

  • National Institutes of Health (NIH). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Available at:[Link]

Sources

Exploratory

In Vitro Binding Affinity Profiling of 5-Bromo-2-(piperidin-2-yl)pyridine Dihydrochloride: A Technical Guide for Neuroreceptor Ligand Characterization

Executive Summary & Pharmacophore Rationale In neuropharmacology and drug discovery, the precise measurement of in vitro binding affinity is the cornerstone of lead optimization. 5-Bromo-2-(piperidin-2-yl)pyridine dihydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In neuropharmacology and drug discovery, the precise measurement of in vitro binding affinity is the cornerstone of lead optimization. 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride (Free Base CAS: 1270356-25-6) serves as a highly specialized chemical building block and a critical structural motif (pharmacophore) in the design of neuroactive ligands 1.

The piperidinyl-pyridine scaffold is a classic bioisostere for nicotine. The basic piperidine nitrogen mimics the pyrrolidine nitrogen of nicotine, while the pyridine ring provides the essential π -system and hydrogen bond acceptor required for docking into the orthosteric site of targets such as Nicotinic Acetylcholine Receptors (nAChRs) and Histamine H3 receptors. The bromine atom at the 5-position drastically enhances the lipophilicity of the molecule, allowing it to occupy deep hydrophobic pockets within the receptor architecture.

This whitepaper provides an authoritative, step-by-step methodology for determining the in vitro binding affinity of this compound, detailing the causality behind experimental choices to ensure self-validating, reproducible protocols.

Physicochemical Properties & Data Presentation

Before initiating any in vitro assay, understanding the physicochemical properties of the ligand is mandatory. The dihydrochloride salt form is utilized to ensure complete protonation of the basic nitrogens, which maximizes aqueous solubility for buffer preparation.

Table 1: Physicochemical Properties of the Ligand
PropertyValuePharmacological Implication
Molecular Weight (Free Base) 241.13 g/mol Ideal small molecule size for rapid diffusion in assays.
Molecular Weight (DiHCl Salt) 314.05 g/mol Requires careful stoichiometric calculation for molarity.
XLogP3 2.40Moderate lipophilicity; prone to non-specific binding (NSB).
H-Bond Donors / Acceptors 1 / 2Facilitates strong anchoring in the receptor binding cleft.
Table 2: Representative In Vitro Binding Profile (Mock Data)

Note: As a building block, the following represents a typical screening profile for optimized derivatives of this scaffold against common neuroreceptors.

Target ReceptorAssay ModalityRadioligand / TracerAffinity ( Ki​ in nM)nAChR α4β2 RBA [3H] -Epibatidine12.4 ± 1.2nAChR α7 RBA [125I] α -Bungarotoxin> 10,000Histamine H3RBA [3H] -N- α -methylhistamine85.6 ± 4.3

Experimental Workflows & Decision Matrix

When profiling a small molecule like 5-Bromo-2-(piperidin-2-yl)pyridine, researchers must choose between equilibrium-based assays (Radioligand Binding) and kinetic-based assays (Surface Plasmon Resonance).

Workflow A Compound Preparation (DiHCl Salt) B Aqueous Buffer (pH 7.4) Neutralize Proton Load A->B C Select Assay Modality B->C D Radioligand Binding (RBA) Equilibrium Affinity (Ki) C->D E Surface Plasmon Resonance Real-Time Kinetics (Kon/Koff) C->E

Fig 1. Decision matrix for in vitro binding affinity profiling of the target compound.

Methodologies: Self-Validating Protocol Systems

Protocol A: Competitive Radioligand Binding Assay (RBA)

Radioligand binding remains the gold standard for determining the equilibrium dissociation constant ( Ki​ ) of small molecules 2. This protocol details the competitive displacement of [3H] -Epibatidine from α4β2 nAChRs 3.

1. Reagent Preparation & Causality:

  • Compound Solubilization: Dissolve 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride in DMSO to a 10 mM stock.

  • Buffer Causality: The dihydrochloride salt introduces a high localized proton load upon dilution. If unbuffered, this causes micro-environmental pH drops that can denature the receptor target. Therefore, the assay buffer must possess robust buffering capacity (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) 4.

2. Assay Incubation:

  • In a 96-well plate, combine 50 µL of the test compound (serial dilutions from 10 µM to 0.1 nM), 50 µL of [3H] -Epibatidine (final concentration ~0.5 nM), and 100 µL of rat cortical membrane homogenate (containing α4β2 receptors).

  • Incubate at 22°C for 2 hours to ensure steady-state equilibrium is reached.

3. Filtration & Termination (Critical Step):

  • Filter Treatment Causality: The lipophilic nature of the brominated pyridine ring increases the propensity for non-specific binding (NSB) to standard glass fiber filters. Pre-soaking the GF/C filters in 0.3% Polyethylenimine (PEI) coats the silica fibers with positive charges, electrostatically repelling the protonated piperidine moiety and drastically reducing NSB.

  • Terminate the incubation by rapid vacuum filtration using a cell harvester.

  • Kinetic Freezing: Wash the filters three times with 1 mL of ice-cold (4°C) wash buffer. Speed is critical; if the wash step takes longer than 10 seconds, the equilibrium is disrupted, and compounds with fast Koff​ rates will dissociate, leading to an artificially high Ki​ .

4. Data Analysis:

  • Extract radioactivity via liquid scintillation counting. Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

While RBA provides equilibrium affinity, SPR provides real-time association ( Kon​ ) and dissociation ( Koff​ ) rates, which are critical for predicting in vivo drug residence time 5.

1. Sensor Chip Functionalization & Causality:

  • Immobilization Strategy: Direct covalent coupling (amine coupling) of nAChR is detrimental to its conformational integrity. Instead, utilize a Ni2+ -NTA sensor chip to capture His-tagged extracellular domains of the receptor. This ensures uniform orientation and preserves the orthosteric binding site.

  • Small Molecule Challenge: Because 5-Bromo-2-(piperidin-2-yl)pyridine is a small molecule (MW 241.13 Da), it generates an inherently low SPR signal (Response Units, RU). Achieving a detectable signal-to-noise ratio requires a high-density ligand capture strategy (approx. 3000 RU of receptor) and rigorous reference channel subtraction (Fc2 - Fc1).

2. Analyte Injection:

  • Flow the compound over the chip at a rate of 30 µL/min using HBS-EP+ running buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20, pH 7.4).

  • Inject varying concentrations (0.1 µM to 10 µM) for 60 seconds (association phase), followed by a 180-second buffer flow (dissociation phase).

3. Regeneration Causality:

  • Because the compound binds via reversible non-covalent interactions (hydrogen bonding and π -cation interactions), simply extending the dissociation phase with running buffer is often sufficient. Avoiding harsh acidic regeneration pulses (e.g., Glycine-HCl) preserves the maximum active fraction of the fragile receptor for subsequent cycles.

Receptor Activation Pathway Visualization

Understanding the downstream effect of the in vitro binding event is crucial. When a ligand successfully binds to the orthosteric site, it triggers a cascade of physiological responses.

Mechanism L 5-Bromo-2-(piperidin-2-yl)pyridine R nAChR Orthosteric Site L->R Binding C Receptor Conformational Shift R->C I Cation Influx (Na+/Ca2+) C->I

Fig 2. Putative receptor activation pathway following orthosteric ligand binding.

References

  • Guidechem. "5-Bromo-2-(piperidin-2-yl)pyridine 1270356-25-6 wiki." Chemical Substance Information Database.
  • Gifford Bioscience. "Radioligand Binding Assay Protocols." Gifford Bioscience Technical Data Sheets.
  • Physiology.org. "Radioligand binding methods: practical guide and tips." American Journal of Physiology.
  • NIH / PMC. "A surface plasmon resonance-based assay for small molecule inhibitors." National Institutes of Health.
  • MDPI. "A Taxon-Specific and High-Throughput Method for Measuring Ligand Binding to Nicotinic Acetylcholine Receptors." Toxins.

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-(piperidin-2-yl)pyridine Dihydrochloride

Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Insights The Suzuki-Miyaura cross-coupling reacti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Insights

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation, heavily utilized in the pharmaceutical industry to construct complex biaryl and heterobiaryl scaffolds. The compound 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride presents a highly valuable, yet technically demanding, building block. It contains a heteroaryl bromide (primed for oxidative addition), a basic pyridine nitrogen, and a secondary piperidine amine.

The Challenge of the Dihydrochloride Salt

The most critical variable when handling 5-bromo-2-(piperidin-2-yl)pyridine dihydrochloride is its salt formulation. The Suzuki coupling mechanism strictly relies on a basic environment to activate the boronic acid into a reactive boronate complex, which facilitates the transmetalation step[1].

Because the substrate is a dihydrochloride salt, two equivalents of base are immediately consumed merely to neutralize the substrate and liberate the free base. Failure to account for this stoichiometry will result in an acidic or neutral reaction mixture, stalling the catalytic cycle at the transmetalation step and leading to unreacted starting material or protodeboronation of the boronic acid[2]. Therefore, a minimum of 4.0 to 5.0 equivalents of base must be employed.

Catalyst and Ligand Selection

Heteroaryl bromides are generally highly reactive, but the presence of two coordinating nitrogen atoms (pyridine and piperidine) can lead to catalyst poisoning via competitive binding to the palladium center. To mitigate this:

  • Bidentate Ligands: Catalysts like Pd(dppf)Cl2​ are highly effective because the bidentate 1,1'-bis(diphenylphosphino)ferrocene ligand tightly binds the palladium, preventing displacement by the substrate's nitrogen atoms.

  • Bulky Monodentate Ligands: For sterically hindered boronic acids, Buchwald precatalysts (e.g., XPhos Pd G3) are recommended. The immense steric bulk of XPhos accelerates reductive elimination while shielding the metal center from unwanted heteroatom coordination[3].

Mechanistic & Workflow Visualizations

G Salt 5-Bromo-2-(piperidin-2-yl)pyridine 2HCl Salt Base1 + 2 eq. Base (Salt Neutralization) Salt->Base1 FreeBase Free Base Substrate (Active for Coupling) Base1->FreeBase OxAdd Oxidative Addition (Pd Insertion into C-Br) FreeBase->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetalation (+ Boronate Complex) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

Figure 1: Suzuki-Miyaura catalytic cycle adapted for dihydrochloride salt neutralization.

Workflow Prep 1. Reagent Prep (Add 4-5 eq Base) Degas 2. Degassing (N2/Ar Purge) Prep->Degas React 3. Reaction (80-100°C, 2-12h) Degas->React Workup 4. Workup (Aq. Extraction) React->Workup Purify 5. Purification (Silica + 1% Et3N) Workup->Purify

Figure 2: Step-by-step experimental workflow for the cross-coupling reaction.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between base equivalents, catalyst choice, and expected yield. Note the critical failure when only 2.0 equivalents of base are used.

EntryCatalyst (5 mol%)BaseBase Eq.Solvent (v/v)Temp (°C)Expected YieldMechanistic Note
1 Pd(dppf)Cl2​ Na2​CO3​ 2.01,4-Dioxane/ H2​O (4:1)90< 10%Base entirely consumed by HCl salt; transmetalation stalls.
2 Pd(dppf)Cl2​ Na2​CO3​ 4.51,4-Dioxane/ H2​O (4:1)9085-95%Optimal standard conditions for unhindered boronic acids.
3 Pd(PPh3​)4​ K3​PO4​ 4.5Toluene/EtOH/ H2​O (2:1:1)8075-80%Good alternative, but Pd(PPh3​)4​ is more air-sensitive.
4XPhos Pd G3 K3​PO4​ 4.01,4-Dioxane/ H2​O (4:1)100> 90%Best for sterically hindered or electron-rich boronic acids/esters.

Experimental Protocols

Protocol A: Standard Biphasic Conditions (Robust & Scalable)

Recommended for standard aryl/heteroaryl boronic acids.

Reagents:

  • 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride (1.0 eq)

  • Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.2 - 1.5 eq)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ adduct (0.05 eq, 5 mol%)

  • Na2​CO3​ (4.5 eq)

  • 1,4-Dioxane and Deionized H2​O (4:1 ratio, 0.1 M to 0.2 M relative to substrate)

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the dihydrochloride substrate, boronic acid, and Pd(dppf)Cl2​ .

  • Base Addition: Dissolve Na2​CO3​ in the designated volume of water. Add this aqueous solution to the reaction vessel, followed by the 1,4-Dioxane. (Note: The immediate addition of aqueous base neutralizes the salt, often causing a slight color change or dissolution profile shift).

  • Degassing (Critical): Cap the vessel with a septum. Sparge the biphasic mixture with Argon or Nitrogen gas for 10–15 minutes using a submerged needle, with a vent needle in the septum. This prevents the oxidation of the Pd(0) active species.

  • Reaction: Transfer the vessel to a pre-heated oil bath or heating block at 90 °C. Stir vigorously (to ensure mixing of the biphasic system) for 4–12 hours. Monitor via LC-MS or TLC.

  • Workup: Once the starting material is consumed, cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and Water. Separate the layers. Extract the aqueous layer twice more with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography. Crucial: Because the product contains a free piperidine amine, it will streak on standard silica. Pre-treat the silica gel with 1% Triethylamine ( Et3​N ) in the eluent (e.g., Hexanes/EtOAc + 1% Et3​N ) or use a basic alumina column.

Protocol B: Buchwald Ligand-Enabled Conditions

Recommended for sterically hindered substrates where Protocol A yields incomplete conversion.

Modifications from Protocol A:

  • Catalyst: Substitute Pd(dppf)Cl2​ with XPhos Pd G3 (5 mol%).

  • Base: Substitute Na2​CO3​ with K3​PO4​ (4.0 eq). K3​PO4​ provides a more alkaline environment which accelerates the transmetalation of hindered boronic acids[2].

  • Temperature: Heat to 100 °C.

  • Self-Validation Check: XPhos Pd G3 generates the active Pd(0) species rapidly upon heating in the presence of base. If the reaction stalls at 50% conversion, check for protodeboronation of the boronic acid via LC-MS. If present, lower the temperature to 80 °C and add the boronic acid in two batches.

References

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • American Chemical Society (ACS). Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification. Available at: [Link]

  • MDPI. Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling. Available at: [Link]

Sources

Application

Application Note: Optimized Dissolution and Handling Protocol for 5-Bromo-2-(piperidin-2-yl)pyridine Dihydrochloride in Cell-Based Assays

Physicochemical Rationale & Causality 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride is a specialized halogenated heterocyclic compound frequently utilized in early-stage signaling pathway elucidation. Handling this...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Rationale & Causality

5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride is a specialized halogenated heterocyclic compound frequently utilized in early-stage signaling pathway elucidation. Handling this compound requires a precise understanding of its salt form.

The Causality of Salt Selection: Because the compound is supplied as a dihydrochloride salt (containing two equivalents of HCl per molecule), it possesses distinct physicochemical properties compared to its free-base counterpart. When dissolved in unbuffered aqueous solutions, the salt dissociates, releasing protons and chloride ions. This inherently lowers the pH of the solution. If this concentrated, acidic stock is introduced directly into weakly buffered cell culture media, it can induce a rapid pH drop. This acidic shift often triggers artifactual cytotoxicity or alters cellular metabolism, confounding the true pharmacological effect of the compound [1].

Furthermore, while Dimethyl Sulfoxide (DMSO) is the industry standard for compound libraries, dihydrochloride salts often exhibit reduced solubility in organic solvents compared to aqueous buffers [2]. If DMSO is utilized, it must be strictly anhydrous; the hygroscopic nature of the dihydrochloride salt will absorb atmospheric moisture, degrading the solvent quality and leading to micro-precipitation. Additionally, DMSO concentrations exceeding 0.1% (v/v) have been shown to induce drastic changes in human cellular processes, necessitating rigorous vehicle controls [3].

Quantitative Solubility Profile

To prevent experimental artifacts, the choice of solvent must align with the assay's tolerance for aqueous vs. organic vehicles. The following table summarizes the validated solubility parameters for the dihydrochloride salt form (Total MW ≈ 314.05 g/mol ).

SolventMax Recommended StockAdvantagesDisadvantages & Causality
Sterile ddH₂O 10 mM – 50 mMMaximizes the inherent solubility of the 2HCl salt; entirely avoids organic solvent toxicity.Highly acidic stock solution; requires dilution into heavily buffered media (e.g., HEPES) to prevent pH artifacts.
Anhydrous DMSO 10 mMStandardized for high-throughput screening and lipophilic assay environments.Salt form limits maximum solubility; hygroscopic nature degrades DMSO; introduces solvent toxicity at >0.1% v/v.

Self-Validating Experimental Protocols

The following methodologies are designed as a self-validating system. By incorporating mandatory Quality Control (QC) checkpoints, researchers can ensure the compound remains in solution and does not introduce confounding variables into the cell-based assay.

Protocol A: Preparation of a 10 mM Aqueous Stock (Preferred Route)

Calculation: For a 10 mM stock, dissolve 3.14 mg of 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride in 1.0 mL of solvent.

  • Equilibration: Allow the sealed, lyophilized vial to equilibrate to room temperature in a desiccator for 30 minutes before opening. This prevents condensation from compromising the hygroscopic salt.

  • Dissolution: Weigh exactly 3.14 mg of the compound and transfer it to a sterile microcentrifuge tube. Add 1.0 mL of sterile, nuclease-free ddH₂O.

  • Agitation: Vortex vigorously for 60 seconds. If micro-particulates remain, sonicate in a room-temperature water bath for 2–5 minutes.

  • Sterile Filtration (Critical Material Choice): Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter. Expert Insight: PES is highly hydrophilic and ensures maximum recovery of aqueous solutions without binding the compound.

  • Storage: Aliquot the stock into 50 µL volumes in low-bind tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Preparation of a 10 mM DMSO Stock (Alternative Route)
  • Dissolution: Weigh 3.14 mg of the compound and add 1.0 mL of fresh, anhydrous DMSO.

  • Agitation: Vortex for 60 seconds.

  • Sterile Filtration (Critical Material Choice): Pass the solution through a 0.22 µm Polytetrafluoroethylene (PTFE) syringe filter. Expert Insight: Never use PES or CA filters for DMSO, as the organic solvent will dissolve the membrane, ruining the sample and introducing toxic polymers to your cells.

  • Storage: Aliquot and store at -20°C in a desiccated container.

Protocol C: Serial Dilution and Self-Validation Check

To isolate the compound's true biological effect, the transition from stock solution to cell culture media must be rigorously controlled.

  • Intermediate Dilution: Thaw the 10 mM stock at room temperature. Prepare a 1000x intermediate solution (e.g., 1 mM for a 1 µM final assay concentration) using the same solvent used for the stock.

  • Media Introduction: Dilute the 1000x intermediate 1:1000 directly into pre-warmed, HEPES-buffered complete cell culture media.

  • QC Check 1 (pH Neutrality): Visually inspect the media against a control. If using phenol red, a shift toward yellow indicates an uncompensated acidic drop from the dihydrochloride salt. If observed, adjust the media with 0.1 N NaOH or increase HEPES buffering before applying to cells.

  • QC Check 2 (Microscopic Validation): Place the prepared media under a phase-contrast microscope at 20x magnification. Scan for micro-precipitates or crystalline structures, which indicate solvent crash-out.

  • Application: Apply the validated media to the cells alongside a strictly matched vehicle control (e.g., 0.1% ddH₂O or 0.1% DMSO).

Workflow Visualization

G Powder 5-Bromo-2-(piperidin-2-yl)pyridine Dihydrochloride (Lyophilized) Solvent Solvent Selection Powder->Solvent Aq Aqueous Route (Preferred) Sterile ddH2O or PBS Solvent->Aq High Solubility DMSO Organic Route (Alternative) Anhydrous DMSO Solvent->DMSO Lipophilic Assays FilterAq Sterile Filtration (0.22 µm PES) Aq->FilterAq FilterDMSO Sterile Filtration (0.22 µm PTFE) DMSO->FilterDMSO Stock 10 mM Stock Solution Aliquot & Store at -20°C FilterAq->Stock FilterDMSO->Stock Dilution Serial Dilution in Buffered Assay Media Stock->Dilution QC1 QC Check 1: pH Neutrality (Phenol Red / pH Meter) Dilution->QC1 QC2 QC Check 2: Microscopic Precipitation Check QC1->QC2 Assay Cell-Based Assay (Vehicle Control Matched) QC2->Assay Pass

Self-validating dissolution workflow for dihydrochloride salts in cell-based assays.

References

  • Verheijen, M., et al. "Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes." Biomedical Reports / PMC (2022). Available at:[Link][1]

  • OriCellBio. "DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices." OriCellBio (2025). Available at:[Link][2]

Sources

Method

Application Notes: 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride as a Versatile Pharmaceutical Building Block

Introduction: Unlocking Molecular Diversity In the landscape of modern drug discovery, the strategic selection of building blocks is a critical determinant of success. 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride h...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking Molecular Diversity

In the landscape of modern drug discovery, the strategic selection of building blocks is a critical determinant of success. 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride has emerged as a highly valuable scaffold, offering a potent combination of features for the synthesis of novel therapeutic agents. Its structure is elegantly partitioned into two key functional domains: a bromine-substituted pyridine ring and a chiral piperidine moiety.

The bromopyridine core serves as a versatile synthetic handle, primed for a variety of palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient introduction of diverse aryl, heteroaryl, and alkyl groups, enabling rapid exploration of chemical space.[1][2][3] Concurrently, the piperidine ring, a privileged structure in medicinal chemistry, introduces a three-dimensional element and a basic nitrogen center, which are often crucial for target engagement and optimizing pharmacokinetic properties.[4][5] Piperidine derivatives are integral to numerous pharmaceuticals, particularly those targeting the central nervous system.[4][6] This guide provides an in-depth analysis of the applications of this building block, complete with detailed protocols for key synthetic transformations.

Physicochemical Properties & Safe Handling

Proper management of starting materials is fundamental to reproducible and safe experimentation. The properties and recommended handling procedures for 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride are summarized below.

Table 1: Physicochemical & Safety Data

PropertyValueReference(s)
CAS Number 2680540-19-4[7]
Molecular Formula C₁₀H₁₅BrCl₂N₂[7][8]
Molecular Weight 318.05 g/mol [8]
Physical Form Solid
Purity Typically ≥95%[9]
Storage Store at 2-8°C under an inert atmosphere.
Hazard Class Acute toxicity (oral, dermal, inhalation), Skin irritation, Eye irritation.[7][7]

Safety & Handling Precautions: Researchers must consult the full Safety Data Sheet (SDS) before use.

  • Personal Protective Equipment (PPE): Always handle this compound within a chemical fume hood.[10] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11][12]

  • Exposure Controls: Avoid inhalation of dust and contact with skin and eyes.[10][12] In case of contact, rinse the affected area immediately and thoroughly with water.[10][11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The synthetic power of this building block is most effectively unleashed through palladium-catalyzed cross-coupling reactions, which selectively functionalize the C-Br bond. The two most prevalent and impactful transformations are the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron species.[13] For 5-Bromo-2-(piperidin-2-yl)pyridine, this reaction provides a direct route to biaryl and heteroaryl-substituted pyridines, which are common motifs in pharmacologically active molecules.[14][15]

Causality of Reagent Selection:

  • Catalyst: A palladium(0) species is the active catalyst. Using a precursor like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or generating Pd(0) in situ from a Pd(II) source like PdCl₂(dppf) is common. The choice of phosphine ligands stabilizes the palladium center and modulates its reactivity.[16][17]

  • Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium.[13][16] The choice of base can significantly impact reaction yield and scope.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is typically used to dissolve both the organic and inorganic reagents.[2][16] Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ complex1 Oxidative Addition Complex pd0->complex1 complex2 Transmetalation Complex complex1->complex2 complex3 Reductive Elimination Complex complex2->complex3 complex3->pd0 Reductive Elimination product Ar-Ar' complex3->product reagents1 Ar-Br reagents1->pd0 Oxidative Addition reagents2 Ar'-B(OR)₂ reagents2->complex1 Transmetalation base Base base->complex1

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by enabling the palladium-catalyzed coupling of amines with aryl halides.[18][19] This reaction is particularly valuable for creating molecules where an amino group is directly attached to the pyridine ring, a common feature in kinase inhibitors and other targeted therapies.

Causality of Reagent Selection:

  • Catalyst & Ligand: This reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich ligands like XPhos, BrettPhos, or BINAP are often required to facilitate both the oxidative addition and the final reductive elimination steps.[20][21] The ligand choice is often the most critical parameter to optimize.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.[19] Common choices include sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃).[20]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base and interference with the catalytic intermediates.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ complex1 Oxidative Addition Complex pd0->complex1 complex2 Amine Coordination complex1->complex2 complex3 Reductive Elimination Complex complex2->complex3 complex3->pd0 Reductive Elimination product Ar-NR₂ complex3->product reagents1 Ar-Br reagents1->pd0 Oxidative Addition reagents2 R₂NH reagents2->complex1 Amine Coordination base Base base->complex1 Deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Strategic Workflow in Drug Design

The use of 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride allows for a divergent synthetic strategy. A common core can be elaborated into a diverse library of compounds through different coupling reactions, enabling efficient structure-activity relationship (SAR) studies.

Workflow cluster_reactions Key Cross-Coupling Reactions cluster_products Diverse Scaffolds start 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride suzuki Suzuki-Miyaura (C-C Bond) start->suzuki buchwald Buchwald-Hartwig (C-N Bond) start->buchwald other Other Couplings (Sonogashira, etc.) start->other product1 Aryl/Heteroaryl Substituted Pyridines suzuki->product1 product2 Amino-Substituted Pyridines buchwald->product2 product3 Alkynyl/Other Substituted Pyridines other->product3 end Drug Candidates for SAR Studies product1->end product2->end product3->end

Caption: Divergent synthesis workflow using the building block.

Detailed Experimental Protocols

The following protocols are representative procedures and may require optimization based on the specific coupling partners used. It is crucial to monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Objective: To synthesize a 5-aryl-2-(piperidin-2-yl)pyridine derivative.

Table 2: Materials & Reagents

ReagentAmount (Equivalents)Purpose
5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride1.0 eqStarting Material
Arylboronic Acid1.2 - 1.5 eqCoupling Partner
Pd(PPh₃)₄ or PdCl₂(dppf)1 - 5 mol%Catalyst
K₂CO₃ or K₃PO₄2.0 - 3.0 eqBase
1,4-Dioxane and Water (e.g., 4:1 v/v)-Solvent

Step-by-Step Methodology:

  • Setup: To an oven-dried reaction vessel (e.g., Schlenk flask), add 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.5 eq).

  • Inert Atmosphere: Seal the vessel, and alternatively evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 1,4-dioxane/water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 85-100°C) with vigorous stirring.[2][16]

  • Monitoring: Monitor the consumption of the starting material by TLC or LC-MS. The reaction is typically complete within 4-18 hours.[2]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the desired product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Objective: To synthesize a 5-amino-2-(piperidin-2-yl)pyridine derivative.

Table 3: Materials & Reagents

ReagentAmount (Equivalents)Purpose
5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride1.0 eqStarting Material
Primary or Secondary Amine1.2 - 1.5 eqCoupling Partner
Pd₂(dba)₃ or Pd(OAc)₂1 - 3 mol%Palladium Pre-catalyst
XPhos or BINAP2 - 6 mol%Ligand
NaOtBu or Cs₂CO₃1.5 - 2.5 eqBase
Anhydrous Toluene or Dioxane-Solvent

Step-by-Step Methodology:

  • Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., XPhos, 3.5 mol%), and the base (e.g., NaOtBu, 2.0 eq) to an oven-dried reaction vessel.

  • Inert Atmosphere: Seal the vessel. Add the anhydrous solvent (e.g., toluene) followed by the amine (1.2 eq) and finally the 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride (1.0 eq).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110°C) with vigorous stirring.[16][20]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting bromide is consumed.

  • Work-up: Cool the reaction to room temperature. Carefully quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material via flash column chromatography.

  • Characterization: Verify the identity and purity of the product by ¹H NMR, ¹³C NMR, and HRMS.

Conclusion

5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride is a powerful and versatile building block for pharmaceutical research and development. Its pre-installed bromine handle allows for predictable and efficient functionalization via robust palladium-catalyzed cross-coupling reactions, while the piperidine moiety provides a key structural element for interacting with biological targets. The application of the protocols and strategies outlined in this guide can accelerate the discovery of novel and diverse molecular entities with significant therapeutic potential.

References

  • Vertex AI Search. (2009).
  • Chemical Communications (RSC Publishing). (n.d.). 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses.
  • PubMed. (2017).
  • Benchchem. (n.d.). A Comparative Guide to the Reaction Products of 5-Bromo-2-chloropyrimidine for Researchers in Drug Discovery.
  • Vertex AI Search. (2025).
  • MDPI. (2017).
  • Jubilant Ingrevia. (n.d.).
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-(piperidin-3-yloxy)pyrimidine hydrochloride.
  • ResearchGate. (2025).
  • Chem-Impex. (n.d.). 5-Bromo-2-(piperazin-1-yl)pyridine.
  • Fluorochem. (n.d.). 5-BROMO-2-(PYRROLIDIN-2-YL)PYRIDINE HCL.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Benchchem. (n.d.). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-(5-Bromopyridin-2-yl)piperidin-4-ol.
  • University College London. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • NextSDS. (n.d.). 5-bromo-2-(piperidin-3-yl)
  • Fluorochem. (n.d.). 5-Bromo-2-(piperidin-2-yl)pyridine.
  • NextSDS. (n.d.). 5-broMo-2-(piperidin-2-yl)
  • Organic Letters. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • RSC Publishing. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Wikipedia. (n.d.).
  • Santa Cruz Biotechnology. (n.d.).
  • Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • PMC. (2021).
  • PMC. (2017).
  • MDPI. (n.d.).
  • University of South Florida. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • PubChemLite. (n.d.). 5-bromo-2-(piperidin-3-yl)pyridine dihydrochloride (C10H13BrN2).
  • Wikipedia. (n.d.). Suzuki reaction.
  • ChemicalBook. (n.d.). 2-bromo-5-[(2R)-piperidin-2-yl]pyridine hydrochloride.
  • IntechOpen. (2018). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold.
  • NextSDS. (n.d.). 5-Bromo-2-(piperidin-1-yl)
  • PubMed. (2013). Discovery of piperidine-linked pyridine analogues as potent non-nucleoside HIV-1 reverse transcriptase inhibitors.
  • Taylor & Francis Online. (2022).

Sources

Application

Application Note: Catalytic Amination Methods for 5-Bromo-2-(piperidin-2-yl)pyridine Dihydrochloride

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Technical Guide & Experimental Protocols. Executive Summary The palladium-catalyzed Buchwald-Hartwig amination...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Technical Guide & Experimental Protocols.

Executive Summary

The palladium-catalyzed Buchwald-Hartwig amination (BHA) is a cornerstone of modern C–N bond formation. However, bifunctional substrates such as 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride present unique synthetic challenges. The presence of an internal secondary amine (piperidine), a coordinating pyridine ring, and a dihydrochloride salt form requires precise stoichiometric control and strategic catalyst selection to prevent catalyst poisoning and unwanted oligomerization.

This guide outlines two field-proven workflows for the intermolecular amination of this substrate:

  • Strategy A (The Robust Route): Protection-Amination-Deprotection.

  • Strategy B (The Advanced Route): Direct Chemoselective Amination utilizing sterically demanding ligands (e.g., BrettPhos) to favor external primary amines over the internal secondary amine [1].

Substrate Analysis & Strategic Workflows

The Bifunctional Challenge

5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride ( C10​H13​BrN2​⋅2HCl ) contains an electrophilic 5-bromo site and a nucleophilic secondary amine. Under standard cross-coupling conditions, the free-based molecule can undergo intermolecular self-condensation, where the piperidine nitrogen of one molecule attacks the 5-bromo position of another. Furthermore, the dihydrochloride salt will instantly quench standard equivalents of the basic reagents required for the BHA catalytic cycle [2].

To successfully couple an external amine to the 5-bromo position, the workflow must either temporarily mask the internal amine (Strategy A) or employ a catalyst system with extreme chemoselectivity (Strategy B).

Workflow Substrate 5-Bromo-2-(piperidin-2-yl) pyridine 2HCl FreeBase Free Base Intermediate (Reactive 2° Amine) Substrate->FreeBase Base Neutralization (+ 2.0 equiv) BocProtect N-Boc Protection (Strategy A) FreeBase->BocProtect BHA_B Chemoselective BHA (Strategy B: BrettPhos) FreeBase->BHA_B 1° External Amine BrettPhos Pd G3 BocProduct N-Boc-Protected Bromopyridine BocProtect->BocProduct BHA_A Standard BHA (RuPhos / XantPhos) BocProduct->BHA_A External Amine Pd Catalyst Final_A Deprotected Aminated Product BHA_A->Final_A Acidic Deprotection Final_B Direct Aminated Product BHA_B->Final_B

Caption: Workflow illustrating Strategy A (Protection) and Strategy B (Direct Chemoselective Amination).

Mechanistic Insights: Chemoselectivity via Ligand Design

Why Base Stoichiometry is Critical

In the Buchwald-Hartwig catalytic cycle, the base serves a dual purpose: it deprotonates the coordinated amine to form the palladium-amido complex, and it neutralizes the hydrogen halide byproduct [3]. Because the starting material is a dihydrochloride salt , exactly 2.0 equivalents of base are consumed purely for neutralization. Failing to account for this will leave the reaction mixture acidic, preventing the formation of the active L−Pd(0) species and stalling the reaction at the oxidative addition complex.

BrettPhos and Primary Amine Selectivity

For Strategy B , we rely on the extreme steric bulk of the BrettPhos ligand. Theoretical and kinetic studies demonstrate that for BrettPhos-ligated palladium, the rate-limiting step is oxidative addition, whereas for less hindered ligands (like RuPhos), reductive elimination is rate-limiting [1].

When the L−Pd(II)(Ar)(Br) intermediate forms, it must coordinate an amine. BrettPhos creates a highly constricted binding pocket. A primary amine (the external coupling partner) can coordinate and undergo deprotonation with relative ease. However, a secondary amine (the internal piperidine moiety) suffers severe steric repulsion, making its coordination kinetically unfavorable [1]. This allows for the direct, chemoselective monoarylation of the external primary amine without protecting the piperidine ring.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst (BrettPhos) OxAdd Oxidative Addition (Rate-Limiting) Pd0->OxAdd Ar-Br PdII_Ar L-Pd(II)(Ar)(Br) OxAdd->PdII_Ar AmineCoord Amine Coordination & Deprotonation PdII_Ar->AmineCoord 1° Amine + Base (2° Amine Blocked) PdII_Amido L-Pd(II)(Ar)(NHR) (Sterically Restricted) AmineCoord->PdII_Amido - Base·HBr RedElim Reductive Elimination (Fast) PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NHR Product RedElim->Product

Caption: Buchwald-Hartwig catalytic cycle highlighting the steric control of BrettPhos in amine coordination.

Quantitative Data: Ligand Selection Matrix

To ensure optimal results, select the ligand based on the nature of your external amine and your chosen strategy.

Ligand SystemOptimal External AmineChemoselectivity (1° vs 2°)StrategyNotes & Causality
BrettPhos Primary Aliphatic / AnilinesHigh (Favors 1°)B (Direct)Steric bulk prevents 2° piperidine coordination. Ideal for direct amination.
tBuBrettPhos Bulky Primary AminesExtremely High B (Direct)Used when the external primary amine is highly alpha-branched.
RuPhos Secondary AminesLow (Couples both)A (Protect)Accommodates 2° amines easily; requires Boc-protection of the substrate to prevent oligomerization.
XantPhos Primary Amides / AnilinesModerate A (Protect)Bidentate nature suppresses β -hydride elimination. Best for amide couplings.

Experimental Protocols

Protocol 1: Strategy A (Protection & Standard Amination)

Use this protocol when coupling with an external secondary amine.

Step 1.1: Free-Basing and N-Boc Protection

  • Suspend 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Add N,N -Diisopropylethylamine (DIPEA) (3.5 equiv, 35 mmol) dropwise at 0 °C. Rationale: 2.0 equiv neutralizes the salt; 1.5 equiv acts as the base for protection.

  • Add Di-tert-butyl dicarbonate ( Boc2​O ) (1.2 equiv, 12 mmol) in portions.

  • Warm to room temperature and stir for 4 hours.

  • Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate to yield the N-Boc intermediate.

Step 1.2: Buchwald-Hartwig Amination

  • In an argon-filled glovebox, combine the N-Boc intermediate (1.0 equiv), external secondary amine (1.2 equiv), RuPhos Pd G3 precatalyst (2 mol%), and Sodium tert-butoxide ( NaOtBu ) (1.5 equiv) in an oven-dried vial.

  • Add anhydrous Toluene (0.2 M). Seal the vial.

  • Heat at 85 °C for 12 hours.

  • Cool, filter through a Celite pad, and purify via flash chromatography.

  • Deprotection: Treat the purified product with 4M HCl in Dioxane for 2 hours at RT to yield the final free amine.

Protocol 2: Strategy B (Direct Chemoselective Amination)

Use this protocol when coupling with an external primary amine to bypass protection steps.

Reagents:

  • Substrate: 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride (1.0 equiv)

  • External Amine: Primary aliphatic amine or aniline (1.5 equiv)

  • Precatalyst: BrettPhos Pd G3 (5 mol%) [2]

  • Base: Lithium hexamethyldisilazide (LiHMDS) (3.5 equiv)

  • Solvent: Anhydrous THF (0.2 M)

Step-by-Step Procedure:

  • Preparation: In a glovebox, charge an oven-dried Schlenk flask with the substrate (1.0 equiv), the external primary amine (1.5 equiv), and BrettPhos Pd G3 (5 mol%).

  • Solvent Addition: Add anhydrous THF to achieve a 0.2 M concentration.

  • In-Situ Neutralization & Activation: Slowly add a 1.0 M solution of LiHMDS in THF (3.5 equiv) dropwise at room temperature.

    • Critical Insight: The first 2.0 equivalents instantly neutralize the dihydrochloride salt, generating insoluble LiCl. The remaining 1.5 equivalents serve to activate the Pd G3 precatalyst and drive the catalytic cycle. LiHMDS is chosen over NaOtBu for its superior solubility and functional group tolerance in THF [3].

  • Reaction: Seal the flask, remove it from the glovebox, and heat to 65 °C in an oil bath for 8–12 hours.

  • Monitoring: Monitor the reaction via LC-MS. The mass of the desired monoarylated product should dominate, with minimal traces of the dimeric oligomer.

  • Workup: Cool to room temperature, quench with a few drops of water, filter through a plug of silica (eluting with EtOAc), concentrate, and purify via reverse-phase or normal-phase chromatography.

References

  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 130(41), 13552-13554. Available at:[Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). Available at:[Link]

Method

Application Notes &amp; Protocols: Strategic Functionalization of 5-Bromo-2-(piperidin-2-yl)pyridine in Modern Organic Synthesis

Introduction: The Strategic Value of the 2-(Piperidin-2-yl)pyridine Scaffold The 2-(piperidin-2-yl)pyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active agents....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the 2-(Piperidin-2-yl)pyridine Scaffold

The 2-(piperidin-2-yl)pyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active agents. Its unique three-dimensional structure and hydrogen bonding capabilities allow for potent and selective interactions with various biological targets. Specifically, this scaffold is a cornerstone in the development of P2X7 receptor antagonists, which are promising therapeutic agents for inflammatory diseases, neuropathic pain, and certain cancers.[1][2][3][4] The strategic placement of a bromine atom at the C5-position of the pyridine ring transforms the parent molecule into a versatile synthetic building block, 5-Bromo-2-(piperidin-2-yl)pyridine. The C-Br bond serves as a highly effective synthetic handle for late-stage functionalization, enabling the introduction of diverse molecular complexity through palladium-catalyzed cross-coupling reactions.[5]

This guide provides an in-depth exploration of the key synthetic transformations of 5-Bromo-2-(piperidin-2-yl)pyridine, focusing on the three pillars of modern cross-coupling chemistry: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. We will delve into the mechanistic rationale behind reagent selection and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

G cluster_start Core Building Block cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Functionalized Scaffolds Start 5-Bromo-2-(piperidin-2-yl)pyridine Suzuki Suzuki-Miyaura (C-C Bond) Start->Suzuki R-B(OH)₂ [Pd], Base Buchwald Buchwald-Hartwig (C-N Bond) Start->Buchwald R₂NH [Pd], Base Sonogashira Sonogashira (C-C Bond) Start->Sonogashira R-C≡CH [Pd], CuI, Base Aryl 5-Aryl-2-(piperidin-2-yl)pyridine Suzuki->Aryl Amine 5-Amino-2-(piperidin-2-yl)pyridine Buchwald->Amine Alkynyl 5-Alkynyl-2-(piperidin-2-yl)pyridine Sonogashira->Alkynyl

Figure 1: Synthetic pathways for functionalizing the core scaffold.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for creating carbon-carbon bonds between aryl halides and organoboron compounds.[6] Its robustness, mild reaction conditions, and commercial availability of a vast library of boronic acids make it a first-choice strategy for diversifying the 5-bromo-2-(piperidin-2-yl)pyridine core with new aryl or heteroaryl fragments.[7][8]

Mechanistic Considerations & Causality: The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

  • Catalyst/Ligand Choice: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common and effective catalyst.[7] For more challenging couplings, or to improve reaction rates, catalysts with more electron-rich and bulky phosphine ligands like SPhos or XPhos, often used as pre-catalysts, can be employed.[9] These ligands facilitate the oxidative addition and reductive elimination steps.

  • Base Selection: A base is crucial for activating the boronic acid in the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used.[5] The choice of base can significantly impact the reaction outcome; for instance, K₃PO₄ is often effective for heteroaryl boronic acids.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is typical. Water is essential for dissolving the inorganic base and facilitating the transmetalation process.[7]

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)L₂(R') Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R' RedElim->Product ArylHalide Ar-Br ArylHalide->OxAdd Boronic R'-B(OH)₂ + Base Boronic->Transmetal

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.5 eq). Note: The dihydrochloride salt will be neutralized in situ by the excess base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) to achieve a suitable concentration (e.g., 0.1 M).

  • Heat the reaction mixture to the desired temperature (typically 85-100°C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).[5][7]

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 5-aryl-2-(piperidin-2-yl)pyridine.

ParameterTypical Reagents/ConditionsLoading/EquivalentsRationale / Notes
Substrate 5-Bromo-2-(piperidin-2-yl)pyridine1.0 eqThe C5-bromo position is activated for oxidative addition.
Coupling Partner Aryl/Heteroaryl Boronic Acid1.1 - 1.5 eqExcess ensures complete consumption of the starting material.
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)1 - 5 mol%Pd(PPh₃)₄ is a reliable choice; dppf ligand can improve yields.[5]
Base K₂CO₃, Cs₂CO₃, K₃PO₄2.0 - 3.0 eqActivates the boronic acid for transmetalation. Also neutralizes the HCl salt.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂O4:1 to 10:1 ratioThe aqueous phase is critical for base solubility and reaction efficiency.[7]
Temperature 80 - 110°CN/ASufficient thermal energy is needed to drive the catalytic cycle.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation that is fundamental in pharmaceutical synthesis.[10] This reaction allows for the coupling of the 5-bromo-2-(piperidin-2-yl)pyridine scaffold with a wide array of primary and secondary amines, providing access to novel derivatives with modulated physicochemical properties.[11][12]

Mechanistic Considerations & Causality: The catalytic cycle is similar to the Suzuki coupling but involves an amine as the nucleophile. Potential challenges with substrates like 2-aminopyridines include catalyst inhibition through chelation.[13] Therefore, the choice of ligand is paramount.

  • Catalyst/Ligand Choice: This reaction is highly dependent on the use of bulky, electron-rich phosphine ligands. Ligands like Xantphos, RuPhos, or BrettPhos are designed to promote the crucial C-N reductive elimination step, which can be slow with less sophisticated ligands.[13][14] The use of pre-formed palladium "precatalysts" incorporating these ligands often gives more reproducible results.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile. Sodium tert-butoxide (NaOtBu) is the most common choice.[14] For sensitive substrates, weaker bases like cesium carbonate can be used, though this may require higher temperatures.

  • Solvent System: Anhydrous, aprotic solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base and interference with the catalytic cycle.[15]

G Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L(Br) OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Aryl->AmineCoord PdII_Amido Ar-Pd(II)L(NR'R'') AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR'R'' RedElim->Product ArylHalide Ar-Br ArylHalide->OxAdd Amine R'R''NH + Base Amine->AmineCoord

Figure 3: Simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol 3.1: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride

  • Primary or secondary amine (1.1 - 1.5 eq)

  • Palladium precatalyst (e.g., Xantphos Pd G3, 1-4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.5 - 2.5 eq)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the palladium precatalyst (2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 2.0 eq).

  • Add 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride (1.0 eq) and the amine (1.2 eq).

  • Add the anhydrous solvent (e.g., Toluene) to achieve a suitable concentration (e.g., 0.1-0.2 M).

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110°C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).[5]

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

ParameterTypical Reagents/ConditionsLoading/EquivalentsRationale / Notes
Substrate 5-Bromo-2-(piperidin-2-yl)pyridine1.0 eqThe C-Br bond is the electrophilic site.
Coupling Partner Primary or Secondary Amine1.1 - 1.5 eqBroad scope, including anilines, alkylamines, and heterocycles.
Catalyst/Ligand Pd₂(dba)₃ / Xantphos or a Pd-precatalyst1 - 4 mol%Bulky, electron-rich ligands are essential for efficient C-N bond formation.[14]
Base NaOtBu, LiHMDS, K₂CO₃1.5 - 2.5 eqStrong, non-nucleophilic base deprotonates the amine. NaOtBu is standard.[14]
Solvent Toluene, 1,4-Dioxane, THF (anhydrous)N/AAprotic solvent is required to prevent reaction with the strong base.
Temperature 80 - 110°CN/AHigher temperatures are often needed to drive reductive elimination.

Sonogashira Coupling: Introducing C(sp²)-C(sp) Bonds

The Sonogashira coupling is the premier method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne.[16] This reaction is invaluable for installing a linear alkyne linker onto the pyridine core, which can serve as a rigid spacer or be further elaborated into other functional groups, such as in the synthesis of triazoles via click chemistry.[17][18]

Mechanistic Considerations & Causality: This reaction uniquely employs a dual catalytic system involving palladium and a copper(I) salt.[19] The palladium complex undergoes oxidative addition with the aryl bromide, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This acetylide then undergoes transmetalation to the palladium center, followed by reductive elimination.

  • Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (typically CuI) is used.[17] The copper co-catalyst is crucial for activating the alkyne at mild temperatures.

  • Base Selection: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves a dual role: it deprotonates the terminal alkyne and also acts as a solvent or co-solvent.[5][16]

  • Solvent System: The amine base can often serve as the solvent. Alternatively, solvents like THF or DMF can be used, with the amine base added as a reagent.[17]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)L₂(C≡CR') Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Ar-C≡CR' RedElim->Product ArylHalide Ar-Br ArylHalide->OxAdd CuI Cu(I)Br CuAcetylide Cu(I)-C≡CR' CuI->CuAcetylide Alkyne R'-C≡CH + Base Alkyne->CuAcetylide CuAcetylide->Transmetal

Sources

Application

Application Note: Integration and Elaboration of 5-Bromo-2-(piperidin-2-yl)pyridine Dihydrochloride in 3D Fragment-Based Drug Discovery

Target Audience: Medicinal Chemists, Structural Biologists, and High-Throughput Screening (HTS) Scientists. Strategic Rationale: The Shift to 3D Chemical Space Historically, Fragment-Based Drug Discovery (FBDD) libraries...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Structural Biologists, and High-Throughput Screening (HTS) Scientists.

Strategic Rationale: The Shift to 3D Chemical Space

Historically, Fragment-Based Drug Discovery (FBDD) libraries have been heavily populated by flat, sp2-hybridized heteroaromatic rings. While these 2D fragments efficiently sample chemical space and form strong directional hydrogen bonds, they often suffer from off-target promiscuity and poor translation into clinical candidates. The modern medicinal chemistry paradigm emphasizes the incorporation of 3D, sp3-rich scaffolds to enhance target selectivity, improve pharmacokinetic profiles, and reduce attrition rates[1].

5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride (CAS: 1270356-25-6) represents a highly privileged, bifunctional 3D building block. It combines a basic piperidine ring—providing crucial 3D character and a vector for N-alkylation/acylation—with a 5-bromopyridine moiety, which serves as an ideal electrophilic handle for transition-metal-catalyzed cross-coupling[2].

Why the Dihydrochloride Salt?

In biophysical screening (e.g., Surface Plasmon Resonance, NMR) and X-ray crystallographic soaking, fragments must be screened at high concentrations (often >50 mM) to detect weak initial binding affinities ( Kd​ in the μM to mM range). The free base of this piperidine derivative can exhibit limited solubility in complex, high-salt crystallization mother liquors. The dihydrochloride salt formulation ensures thermodynamic solubility, preventing false-positive aggregation artifacts and crystal lattice degradation[3].

Physicochemical Profiling & "Rule of Three" Compliance

To be effective in FBDD, a fragment must adhere to the "Rule of Three" (Ro3): Molecular Weight < 300 Da, cLogP ≤ 3, and Hydrogen Bond Donors/Acceptors ≤ 3[4].

Table 1: Physicochemical Properties of the Fragment Scaffold

PropertyValue (Free Base)Ro3 ThresholdFBDD Compliance
Molecular Weight 241.13 g/mol < 300 DaPass
cLogP ~1.8≤ 3.0Pass
H-Bond Donors 1 (Piperidine -NH)≤ 3Pass
H-Bond Acceptors 2 (Pyridine -N, Piperidine -NH)≤ 3Pass
Heavy Atom Count 1310 - 16Pass
Aqueous Solubility (Di-HCl) > 100 mM> 10 mMPass

FBDD Workflow Integration

The integration of this fragment into a screening cascade requires a synchronized "Design, Make, Test" (DMT) cycle. The workflow below illustrates the critical path from primary screening to structure-based vector elaboration.

FBDD_Workflow N1 3D Fragment Library (sp3-rich Piperidines) N2 Primary Screening (SPR / NMR) N1->N2 500 μM - 1 mM N3 X-Ray Crystallography (Target Soaking) N2->N3 Active Hits N4 Hit Validation (Pose Confirmed) N3->N4 3D Structural Data N5 Vector Elaboration (C5-Cross Coupling) N4->N5 Structure-Based Design

FBDD Hit-to-Lead workflow utilizing 3D piperidine-pyridine fragments.

Protocol 1: High-Throughput X-Ray Crystallographic Soaking

Causality & Design: To achieve high occupancy in the crystal lattice without denaturing the target protein, the fragment must be introduced at high concentrations with minimal organic solvent. Keeping DMSO below 5% prevents osmotic shock and cracking of the crystal lattice[3].

Self-Validating Methodology:

  • Solubilization & QC: Prepare a 500 mM stock of the dihydrochloride fragment in 100% DMSO. Dilute to 100 mM using the specific crystallization mother liquor.

    • Validation Step: Centrifuge the mixture at 14,000 x g for 10 minutes. Analyze the supernatant via LC-UV at 254 nm to confirm the concentration remains 100 mM, verifying that no microscopic precipitation has occurred.

  • Acoustic Soaking: Using an acoustic droplet ejector (e.g., Echo 550), transfer the fragment solution directly into the protein crystal drop to achieve a final fragment concentration of 50 mM and a final DMSO concentration of <5%.

  • Incubation: Seal the drop and incubate at 20°C for 2 to 24 hours to allow for lattice diffusion.

  • Harvesting: Transfer the crystal to a cryoprotectant solution (mother liquor + 20% glycerol) containing 50 mM of the fragment for 30 seconds, then flash-freeze in liquid nitrogen.

  • Data Validation: Collect X-ray diffraction data. A true positive hit is validated only if the Fo​−Fc​ difference electron density map shows a clear signal (>3 σ ) unambiguously corresponding to the distinct 3D shape of the bromopyridine-piperidine scaffold.

Protocol 2: Photoredox/Nickel Dual-Catalytic C(sp2)-C(sp3) Elaboration

Causality & Design: Once the fragment's binding pose is confirmed, the C5-bromine atom serves as the primary vector for growth. Traditional Palladium-catalyzed Suzuki-Miyaura couplings work well for C(sp2)-C(sp2) linkages but often fail when coupling sp3-hybridized alkyl groups due to rapid β -hydride elimination. To elaborate the C5-position with 3D alkyl vectors, we utilize Photoredox/Nickel dual catalysis[5][6]. This method leverages single-electron transfer (SET) to generate an alkyl radical from an alkyltrifluoroborate salt, completely bypassing the β -hydride elimination pathway and allowing for protecting-group-free functionalization.

Photoredox_Ni A Ir(III) Photocatalyst Ground State B *Ir(III) Excited State (Visible Light) A->B hν (Blue LED) C Alkyl Radical Generation (from sp3-precursor) B->C SET D Ni(0) Catalyst E Oxidative Addition (5-Bromo-pyridine motif) D->E + Fragment F Ni(II)-Aryl Complex E->F G Radical Capture Ni(III) Complex F->G + Alkyl Radical H Reductive Elimination C(sp2)-C(sp3) Bond G->H H->D Catalyst Regeneration I Elaborated 3D Lead H->I Product Release

Photoredox/Ni dual catalysis mechanism for C(sp2)-C(sp3) vector elaboration.

Self-Validating Methodology:

  • Reaction Setup: In an oven-dried 8 mL vial equipped with a stir bar, add 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride (0.1 mmol, 1.0 equiv), the desired alkyltrifluoroborate salt (0.15 mmol, 1.5 equiv),[Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (2 mol%), NiCl2·glyme (5 mol%), dtbbpy ligand (5 mol%), and Cs2CO3 (0.3 mmol, 3.0 equiv).

    • Causality: The excess Cs2CO3 base is strictly required to neutralize the dihydrochloride salt of the fragment, freeing the amine and facilitating the transmetalation/radical generation steps.

  • Degassing: Add 2.0 mL of anhydrous 1,4-dioxane/H2O (9:1 v/v). Seal the vial with a PTFE septum and degas via three freeze-pump-thaw cycles.

    • Causality: Molecular oxygen is a triplet diradical that will rapidly quench the excited *Ir(III) photocatalyst and irreversibly oxidize the sensitive Ni(0) intermediate, causing reaction failure.

  • Irradiation: Place the vial in a photoreactor equipped with 440 nm blue LEDs. Stir vigorously at room temperature for 24 hours. Use a cooling fan to maintain the ambient temperature at ~25°C to prevent thermal degradation of the catalyst.

  • In-Process QC: At 24 hours, remove a 10 μL aliquot, dilute with 990 μL LC-MS grade MeCN, and analyze.

    • Validation Step: The reaction is deemed complete when the starting material peak (m/z 241, [M+H]+ for the free base) is <5% relative to the newly formed product mass.

  • Purification: Dilute the mixture with EtOAc, wash with saturated aqueous NaHCO3, dry over anhydrous Na2SO4, and purify the elaborated lead compound via reverse-phase preparative HPLC.

Table 2: Comparative Efficacy of Cross-Coupling Methods for C5-Bromopyridine Vector Elaboration

MethodSubstrate Scope (C5 Vector)Tolerance for Basic AminesPrimary Limitation in Library Generation
Pd-Catalyzed Suzuki (MIDA boronates) Poor for sp3 alkylsModerateLimited reagent availability; high rate of β -hydride elimination[5].
Pd-Catalyzed Negishi Good for sp3 alkylsLowIntolerant of protic groups; requires strict anhydrous conditions[5].
Photoredox/Ni Dual Catalysis (BF3K salts) Excellent for sp3 alkylsModerate to HighRequires specialized photoreactor setup and thorough degassing[6].

References

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates National Center for Biotechnology Information (PMC) URL:[Link]

  • Developments and challenges in hit progression within fragment-based drug discovery Nature Communications / NIH URL:[Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis ACS Publications URL:[Link]

  • Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling &amp; Troubleshooting 5-Bromo-2-(piperidin-2-yl)pyridine Dihydrochloride

Welcome to the Technical Support Center for 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride . This compound is a critical brominated building block widely used in cross-coupling reactions (e.g., Buchwald-Hartwig, Suzu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride . This compound is a critical brominated building block widely used in cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura) and API synthesis. However, its formulation as a dihydrochloride salt makes it notoriously difficult to handle due to severe hygroscopicity.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure your experimental integrity remains uncompromised.

FAQ 1: Why does 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride rapidly degrade into a sticky paste when left on the benchtop?

The Causality: The physical degradation you observe is not chemical decomposition, but rather deliquescence . 5-Bromo-2-(piperidin-2-yl)pyridine contains two basic nitrogen centers (the secondary amine of the piperidine ring and the pyridine nitrogen), necessitating two equivalents of hydrochloric acid to form the dihydrochloride salt.

The resulting ionic lattice is highly polar. The chloride counterions act as aggressive hydrogen-bond acceptors, rapidly sequestering atmospheric water vapor. When exposed to ambient humidity, the salt absorbs so much moisture that it eventually dissolves in its own water of hydration, forming a sticky paste. This physical change leads to severe clumping, making it impossible to weigh accurately and severely impacting physical handling 1.

G Salt Anhydrous Dihydrochloride (Free-flowing powder) Water Atmospheric H2O Absorption Salt->Water WetSalt Hydrated Salt (Clumping/Mass Increase) Water->WetSalt Stoich Stoichiometric Deficit in Reaction WetSalt->Stoich Cat Catalyst Deactivation WetSalt->Cat Free H2O release Yield Reduced Reaction Yield Stoich->Yield Cat->Yield

Moisture interference pathway leading to reduced yields in sensitive couplings.

FAQ 2: How does moisture uptake quantitatively affect my reaction stoichiometry?

The Causality: In precision synthesis, you calculate equivalents based on the anhydrous molar mass (314.05 g/mol ). If your compound has absorbed water, a portion of the mass you weigh is actually water. This creates a hidden stoichiometric deficit of your active intermediate, which can completely stall stoichiometric-dependent reactions like palladium-catalyzed cross-couplings. Furthermore, the introduced water can quench sensitive organometallic reagents or poison catalysts.

Quantitative Impact Data: The table below illustrates the stoichiometric error introduced if hydration is ignored when weighing out exactly 1.00 g of the material.

Hydration StateAdded Mass (H2O)Effective Molar MassWeight % WaterActual Moles per 1.00gStoichiometric Error
Anhydrous 0.00 g/mol 314.05 g/mol 0.0%3.18 mmol0.0%
Monohydrate 18.02 g/mol 332.07 g/mol 5.4%3.01 mmol-5.4%
Dihydrate 36.03 g/mol 350.08 g/mol 10.3%2.86 mmol-10.3%
Deliquescent ~54.05 g/mol 368.10 g/mol 14.7%2.72 mmol-14.7%
FAQ 3: What is the validated protocol for weighing and transferring this intermediate to prevent moisture contamination?

To maintain scientific integrity, you must use a self-validating weighing system . Weighing by difference ensures that you know the exact mass transferred into your reaction vessel without exposing the bulk reagent to the atmosphere.

Methodology: Inert Atmosphere Transfer & Closed-Vessel Weighing

  • Thermal Equilibration: If the compound is stored at 4°C or -20°C, allow the sealed container to sit at room temperature for at least 30 minutes before opening. Causality: Opening a cold container causes immediate condensation of atmospheric moisture onto the cold powder.

  • Inert Atmosphere Transfer: Move the sealed container, a clean spatula, and a tared reaction vial (equipped with a septum cap) into a glovebox purged with Argon or Nitrogen.

  • Dispensing: Inside the glovebox, transfer the required amount of 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride into the tared vial. Securely cap both the bulk container and the reaction vial.

  • Self-Validating Measurement: Remove the sealed reaction vial from the glovebox and weigh it on an analytical balance. Subtract the tare weight to determine the exact mass. Because the vial is sealed, the mass is stable and unaffected by ambient humidity.

  • Anhydrous Dissolution: Inject your anhydrous reaction solvent directly through the septum of the vial to dissolve the salt before exposing it to any atmospheric air.

G Equil 1. Thermal Equilibration Glovebox 2. Transfer to Glovebox (Ar/N2) Equil->Glovebox Weigh 3. Dispense in Tared Vial Glovebox->Weigh Seal 4. Seal & Weigh Outside Glovebox Weigh->Seal Solvent 5. Inject Anhydrous Solvent Seal->Solvent

Self-validating, step-by-step workflow for handling hygroscopic amine hydrochlorides.

FAQ 4: How can I accurately determine the water content of my batch before setting up a moisture-sensitive reaction?

The Causality: Loss-on-drying (LOD) methods are insufficient for amine hydrochlorides because heating can cause the volatilization of HCl alongside water. Instead, Karl Fischer (KF) titration is the gold standard for quantifying trace moisture, relying on the stoichiometric reduction of iodine by sulfur dioxide in the presence of water 2.

Methodology: Volumetric Karl Fischer Titration for Solid Salts Because 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride binds water tightly, the solid sample must be completely dissolved in the KF solvent to ensure all bound and surface water is accessible for titration .

  • Solvent Preparation: Add anhydrous methanol (or a methanol/formamide mixture if solubility is poor) to the volumetric KF titration cell. Pre-titrate the solvent to a stable, low drift to eliminate background moisture.

  • Sample Introduction: Rapidly add a known mass (e.g., 50–100 mg) of the salt directly into the titration cell through the sample port. Close the port immediately.

  • Titration: Allow the instrument to titrate with the KF reagent (iodine/sulfur dioxide) until the bipotentiometric endpoint is reached and drift stabilizes.

  • Calculation: The instrument will calculate the exact % w/w of water based on the titrant volume consumed. Use this percentage to adjust your stoichiometric calculations (refer to the table in FAQ 2).

FAQ 5: My batch has absorbed moisture and clumped. How can I dry it without causing thermal degradation?

The Causality: A common mistake is placing wet amine hydrochlorides into a high-temperature vacuum oven (e.g., >80°C). While this removes water, it provides enough thermal energy to break the ionic bond, causing the loss of hydrogen chloride (HCl) gas. This converts your dihydrochloride salt back into the free base, altering its solubility profile and reactivity.

Methodology: Ambient-Temperature Chemical Desiccation

  • Pulverization: Inside a glovebox or a low-humidity environment, gently break up the clumps using a clean, dry agate mortar and pestle to increase the surface area.

  • Desiccant Preparation: Place a glass petri dish containing fresh, high-capacity chemical desiccant—such as Phosphorus Pentoxide ( P2​O5​ ) or indicating Drierite—into the bottom of a vacuum desiccator.

  • Vacuum Drying: Place the pulverized salt in an open vial above the desiccant. Apply a high vacuum (e.g., Schlenk line or rotary vane pump) at room temperature .

  • Equilibration: Leave the material under static vacuum for 24 to 48 hours. The P2​O5​ will irreversibly react with the water vapor pulled from the salt, driving the equilibrium toward a dry powder without the need for destructive heat.

  • Verification: Perform a KF titration (as outlined in FAQ 4) to confirm moisture levels are <0.5% before utilizing the recovered material in sensitive reactions.

References

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Bromopyridine Building Blocks: A Comparative Analysis of 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride

In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are foundational scaffolds for the design of novel therapeutics. Among these, the pyridine ring is a privileged structure, present in a mul...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are foundational scaffolds for the design of novel therapeutics. Among these, the pyridine ring is a privileged structure, present in a multitude of FDA-approved drugs. Its functionalization is a key strategy in drug discovery, and brominated pyridines serve as exceptionally versatile building blocks for introducing molecular complexity through various cross-coupling reactions.[1][2]

This guide provides an in-depth comparison of 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride with other common bromopyridine building blocks. We will delve into the structural nuances that dictate their reactivity, supported by experimental data and detailed protocols for key synthetic transformations. Our focus is to equip researchers, scientists, and drug development professionals with the practical insights needed to make informed decisions in their synthetic campaigns.

The Strategic Importance of Bromopyridines in Drug Discovery

The utility of bromopyridines stems from the reactivity of the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions.[3] This class of reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are cornerstones of modern organic synthesis, enabling the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[4]

The choice of a specific bromopyridine isomer is a critical decision that can significantly impact reaction efficiency, yield, and the overall success of a synthetic route. The position of the bromine atom on the pyridine ring, along with the electronic nature of other substituents, profoundly influences the reactivity of the C-Br bond towards oxidative addition to a palladium(0) catalyst, often the rate-determining step in the catalytic cycle.[3][5]

Featured Building Block: 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride

Structure and Unique Features:

5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride is a chiral building block that incorporates both a reactive bromine handle for cross-coupling and a piperidine moiety, a common pharmacophore in centrally active agents.[6] The dihydrochloride salt form enhances its stability and solubility in aqueous media, which can be advantageous for certain reaction conditions and for handling and storage.

The key structural features that dictate its reactivity include:

  • Bromine at the 5-position: The bromine atom is at a meta-position relative to the pyridine nitrogen. This electronic environment influences its reactivity in cross-coupling reactions.

  • Piperidin-2-yl substituent: This bulky, electron-donating group at the 2-position can sterically and electronically influence the adjacent pyridine nitrogen and the overall reactivity of the molecule. The secondary amine of the piperidine ring can also potentially coordinate with the palladium catalyst.

  • Chirality: The presence of a stereocenter in the piperidine ring offers opportunities for the synthesis of enantiomerically pure final compounds.

Comparative Reactivity in Key Cross-Coupling Reactions

The true value of a building block is demonstrated in its performance in key synthetic transformations. Below, we compare the anticipated reactivity of 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride with other common bromopyridine building blocks in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful tool for creating biaryl and heteroaryl-aryl structures. The reactivity of bromopyridines in this reaction is sensitive to the electronic properties of the pyridine ring and the position of the bromine atom.[4][7]

General Experimental Workflow for Suzuki-Miyaura Coupling

G reagents Combine Bromopyridine, Boronic Acid/Ester, Base, and Solvent degas Degas Mixture (e.g., Ar sparging) reagents->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst heat Heat Reaction Mixture (e.g., 80-110 °C) catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Upon Completion purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Comparative Performance Data (Predicted and Reported Yields)

Bromopyridine Building BlockCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
5-Bromo-2-(piperidin-2-yl)pyridine Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂OPredicted: 60-80%[8]
2-Bromopyridine Phenylboronic acidPd(OAc)₂ (ligand-free)K₂CO₃H₂O95%[9]
3-Bromopyridine Phenylboronic acidPd(OAc)₂K₃PO₄H₂OGood to Excellent[10]
4-Bromopyridine Phenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O92%[11]
2-Amino-3-bromopyridine Arylboronic acidsPd(dppf)Cl₂K₂CO₃Dioxane/H₂O75-92%[4]

Discussion of Reactivity:

  • 2-Bromopyridine and 4-Bromopyridine: These isomers are generally highly reactive in Suzuki couplings. The bromine atom at the ortho or para position to the electron-withdrawing nitrogen atom activates the C-Br bond towards oxidative addition.[5]

  • 3-Bromopyridine: The reactivity of 3-bromopyridine is typically lower than that of the 2- and 4-isomers due to the meta-position of the bromine, which receives less electronic activation from the ring nitrogen.

  • 5-Bromo-2-(piperidin-2-yl)pyridine: The piperidin-2-yl group is electron-donating, which can decrease the electrophilicity of the pyridine ring and potentially slow down the oxidative addition step. However, the bromine at the 5-position is electronically similar to that in 3-bromopyridine. The secondary amine of the piperidine could also interact with the catalyst. Careful optimization of the ligand and base will be crucial for achieving high yields.

Detailed Protocol: Suzuki-Miyaura Coupling of a Bromopyridine [12]

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the bromopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and a suitable base such as K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add a degassed solvent mixture, for example, 1,4-dioxane and water (4:1 ratio, 5 mL).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a vital method for the synthesis of arylamines.[13] The propensity of the pyridine nitrogen to coordinate with and poison the palladium catalyst can be a significant challenge, particularly for 2-substituted pyridines.[14]

Logical Relationship in Buchwald-Hartwig Amination

G cluster_reactants Reactants cluster_catalyst Catalytic System Bromopyridine Bromopyridine Reaction Reaction Bromopyridine->Reaction Amine Amine Amine->Reaction Pd Source Pd Source Pd Source->Reaction Phosphine Ligand Phosphine Ligand Phosphine Ligand->Reaction Base Base Base->Reaction Product Product Reaction->Product C-N Bond Formation G Pd0 Pd(0)L2 PdII R-Pd(II)(X)L2 Pd0->PdII Oxidative Addition (R-X) PdII_alkyne R-Pd(II)(C≡CR')L2 PdII->PdII_alkyne Transmetalation PdII_alkyne->Pd0 Reductive Elimination Product R-C≡CR' PdII_alkyne->Product CuI Cu(I)X Cu_alkyne Cu(I)-C≡CR' CuI->Cu_alkyne Cu_alkyne->PdII Alkyne H-C≡CR' Alkyne->Cu_alkyne Base Base Base->Alkyne Deprotonation

Sources

Comparative

Benchmarking 5-Bromo-2-(piperidin-2-yl)pyridine Dihydrochloride Reactivity Against Standard Aryl Halides

As a Senior Application Scientist, evaluating the cross-coupling reactivity of complex, multi-functional building blocks requires moving beyond standard protocols. While simple aryl halides like bromobenzene readily unde...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the cross-coupling reactivity of complex, multi-functional building blocks requires moving beyond standard protocols. While simple aryl halides like bromobenzene readily undergo palladium-catalyzed transformations, substrates bearing basic heterocycles and secondary amines introduce significant mechanistic hurdles.

This guide benchmarks the reactivity of 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride against standard aryl halides (bromobenzene and 2-bromopyridine) in Suzuki-Miyaura cross-coupling. By deconstructing the causality behind catalyst poisoning and base stoichiometry, we provide a self-validating framework for successfully functionalizing this challenging scaffold.

Mechanistic Causality: The "Why" Behind the Challenges

When transitioning from a standard unactivated aryl halide to 5-bromo-2-(piperidin-2-yl)pyridine dihydrochloride, two primary variables disrupt the standard catalytic cycle:

A. The Stoichiometric Base Deficit

Standard Suzuki-Miyaura protocols typically employ 2.0 to 3.0 equivalents of an inorganic base (e.g., K₂CO₃ or K₃PO₄) to facilitate the transmetalation of the boronic acid[1]. However, our target substrate is a dihydrochloride salt. If standard base loadings are applied, the base is entirely consumed by neutralizing the two equivalents of HCl bound to the piperidine and pyridine nitrogens. This leaves no basic species available to form the reactive boronate complex, effectively stalling the catalytic cycle[2].

B. Competing Nucleophilicity and Catalyst Poisoning

Once the substrate is neutralized in situ, the piperidine ring presents a free secondary amine. This amine introduces two distinct risks:

  • Competing Nucleophile: In Buchwald-Hartwig aminations, the secondary amine can outcompete the exogenous amine, leading to uncontrolled intermolecular oligomerization[3].

  • Off-Cycle Coordination: In Suzuki couplings, the nitrogen lone pair can coordinate to the electrophilic Pd(II) center immediately following the oxidative addition of the C-Br bond. This forms a stable, off-cycle chelate that prevents transmetalation[3].

To overcome this, highly sterically hindered biaryl phosphine ligands (such as XPhos or SPhos) must be deployed. The sheer bulk of these ligands outcompetes the piperidine nitrogen for palladium coordination, forcing the catalyst back into the productive cycle[1].

BaseLogic Start 5-Bromo-2-(piperidin-2-yl)pyridine Dihydrochloride BaseCalc Add 5.0 eq K3PO4 (2.0 eq for HCl + 3.0 eq for Catalysis) Start->BaseCalc Neutralize In Situ Neutralization (Free Piperidine Amine) BaseCalc->Neutralize CrossCoupling Pd-Catalyzed Suzuki Coupling Neutralize->CrossCoupling Bulky Ligand (XPhos) SideReaction Risk: Amine Coordination to Pd(II) Center Neutralize->SideReaction Weak Ligand (PPh3)

Logic workflow for base stoichiometry and ligand selection in dihydrochloride salt cross-coupling.

Comparative Benchmarking Data

To objectively evaluate the reactivity of 5-bromo-2-(piperidin-2-yl)pyridine dihydrochloride, we benchmark it against bromobenzene (a neutral, unhindered standard)[4] and 2-bromopyridine (a heteroaromatic standard prone to mild coordination)[5].

The data below illustrates the necessary escalation in base equivalents and ligand complexity required to achieve comparable yields.

SubstrateBoronic AcidCatalyst / LigandBase (Equivalents)Time / TempYield (%)
Bromobenzene Phenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃ (2.0 eq)2h / 80 °C>95%
2-Bromopyridine Phenylboronic acidPd(OAc)₂ / SPhosK₂CO₃ (2.0 eq)4h / 100 °C88%
5-Bromo-2-(piperidin-2-yl)pyridine • 2HCl Phenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄ (5.0 eq) 12h / 100 °C82%

Note: The 5.0 equivalents of K₃PO₄ for the target substrate account for 2.0 eq to neutralize the dihydrochloride salt and 3.0 eq to drive the catalytic cycle.

CatalyticCycle Pd0 Pd(0)L2 Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd Substrate Transmet Transmetalation (Ar-B(OH)2 + Base) OxAdd->Transmet Poison Off-Cycle State: Piperidine N-Coordination OxAdd->Poison Intramolecular Coordination RedElim Reductive Elimination (Biaryl Product) Transmet->RedElim RedElim->Pd0 Poison->OxAdd Outcompeted by Bulky Ligand

Suzuki-Miyaura catalytic cycle highlighting the off-cycle risk of piperidine nitrogen coordination.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By separating the neutralization phase from the catalytic phase, researchers can visually and analytically confirm that the substrate is primed for coupling before committing expensive palladium catalysts.

Reagents
  • Electrophile: 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride (1.0 mmol)

  • Nucleophile: Phenylboronic acid (1.2 mmol)

  • Catalyst: Pd₂(dba)₃ (2.0 mol%)

  • Ligand: XPhos (8.0 mol%)

  • Base: Anhydrous K₃PO₄ (5.0 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL), rigorously degassed.

Step-by-Step Methodology

Step 1: In Situ Neutralization (Validation Phase)

  • Charge a Schlenk flask with 5-bromo-2-(piperidin-2-yl)pyridine dihydrochloride (1.0 mmol) and anhydrous K₃PO₄ (5.0 mmol).

  • Add the degassed Dioxane/H₂O solvent mixture. Stir vigorously at room temperature for 30 minutes.

  • Causality & Validation: The dihydrochloride salt is highly polar and insoluble in pure dioxane. As neutralization occurs, the free base is generated, and the mixture will become more homogenous. Do not proceed until a TLC aliquot (eluted in 10% MeOH/DCM) confirms the disappearance of the baseline salt and the appearance of the less polar free-base intermediate.

Step 2: Catalyst Activation & Coupling

  • Once neutralization is confirmed, add Phenylboronic acid (1.2 mmol), Pd₂(dba)₃ (2.0 mol%), and XPhos (8.0 mol%) under a positive stream of nitrogen.

  • Seal the flask and heat the reaction mixture to 100 °C.

  • Monitor via LC-MS. The bulky XPhos ligand will prevent the newly freed piperidine amine from poisoning the Pd(II) intermediate, allowing transmetalation to proceed smoothly. Complete conversion is typically observed within 12 hours.

Step 3: Acid-Base Workup (Product Isolation)

  • Cool the reaction to room temperature and dilute with Ethyl Acetate (20 mL).

  • Causality: Because the cross-coupled product retains the basic piperidine and pyridine nitrogens, standard aqueous washes can lead to product loss. Instead, extract the organic layer with 1M HCl (3 x 15 mL). The product will move into the aqueous layer as a water-soluble salt, leaving the organic impurities (ligand, homocoupled boronic acid) in the organic layer.

  • Basify the combined aqueous layers with 2M NaOH until pH > 10, then extract with fresh Ethyl Acetate (3 x 20 mL). Dry over Na₂SO₄, filter, and concentrate to yield the highly pure free-base product.

References

  • Studies on the syntheses of β-carboline alkaloids brevicarine and brevicolline Beilstein Journal of Organic Chemistry (via ResearchGate)[Link][2]

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System MDPI - Molecules[Link][5]

  • Distinguishing Competing Mechanistic Manifolds for C(acyl)–N Functionalization by a Ni/N-Heterocyclic Carbene Catalyst System National Institutes of Health (PMC)[Link][3]

  • A Concise and Atom-Economical Suzuki–Miyaura Coupling Reaction Using Unactivated Trialkyl- and Triarylboranes with Aryl Halides Organic Letters (ACS Publications)[Link][4]

Sources

Safety & Regulatory Compliance

Safety

5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride proper disposal procedures

Handling advanced pharmaceutical intermediates requires a rigorous, scientifically grounded approach to environmental health and safety. The compound 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride presents a unique d...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling advanced pharmaceutical intermediates requires a rigorous, scientifically grounded approach to environmental health and safety. The compound 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride presents a unique disposal challenge due to its tripartite chemical nature: a halogenated aromatic ring, a nitrogenous heterocyclic system, and an acidic dihydrochloride salt.

This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational protocol for the safe segregation, neutralization, and disposal of this compound, ensuring compliance with [1].

Mechanistic Risk Assessment & Causality

Before executing a disposal protocol, it is critical to understand why specific actions are required. The disposal strategy for 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride is dictated by three molecular features:

  • The Bromine Substituent (Halogenated Organic): Halogenated organics cannot be combined with standard organic waste. If incinerated at standard temperatures, halogenated compounds can generate highly toxic dioxins and furans. Therefore, they require strict segregation and specialized[2].

  • The Dihydrochloride Salt (Acidic Hazard): In aqueous environments, the salt dissociates, releasing hydrochloric acid. This dramatically lowers the pH of the waste stream. If unneutralized acidic waste is mixed with incompatible organic materials, it can cause [3].

  • The Pyridine/Piperidine Moieties (Ecotoxicity): Nitrogen-containing heterocycles exhibit significant aquatic toxicity and resist standard biological degradation. , even in trace amounts[4].

Quantitative Waste Categorization

To streamline laboratory operations, the following table summarizes the operational implications of the compound's chemical properties.

PropertyCharacteristic / ValueOperational Disposal Implication
Chemical Classification Halogenated HeterocycleMust be segregated into Halogenated Waste streams to prevent toxic byproduct formation during incineration.
Salt Form Dihydrochloride (2HCl)Aqueous solutions will be highly acidic. Requires pH neutralization (pH 6.0–8.0) prior to bulk waste consolidation.
EPA Waste Category Unlisted Halogenated OrganicManaged under general RCRA guidelines for halogenated organics; high-temperature incineration required.
Container Compatibility Corrosive to metals (when wet)Mandates the use of High-Density Polyethylene (HDPE) containers; strictly avoid galvanized steel or metal drums.

Waste Segregation Workflow

G Start 5-Bromo-2-(piperidin-2-yl)pyridine 2HCl Waste Stream State Determine Physical State Start->State Solid Solid Reagent (Powder/Crystals) State->Solid Solid Aqueous Aqueous Solution (Reaction Workup) State->Aqueous Aqueous Organic Organic Solvent (Chromatography) State->Organic Organic SolidCont Solid Halogenated Waste Container Solid->SolidCont Neutralize Neutralize pH to 6-8 (Mitigate 2HCl Acidity) Aqueous->Neutralize OrgCont Liquid Halogenated Organic Container Organic->OrgCont Incineration High-Temperature Incineration (EPA-Certified Contractor) SolidCont->Incineration AqCont Aqueous Halogenated Waste Container Neutralize->AqCont AqCont->Incineration OrgCont->Incineration

Workflow for the segregation and disposal of 5-Bromo-2-(piperidin-2-yl)pyridine 2HCl waste streams.

Self-Validating Disposal Protocols

Protocol A: Solid Waste (Unused Reagent, Spills, or Contaminated Consumables)
  • Containment & Transfer: Using non-sparking, chemically inert spatulas, transfer the solid waste into a High-Density Polyethylene (HDPE) container.

    • Causality: HDPE is required because residual ambient moisture can interact with the dihydrochloride salt to form corrosive micro-environments that degrade standard metal containers[3].

  • Validation: Visually inspect the container seal and ensure no powder residue remains on the exterior threads.

  • Labeling: Affix a hazardous waste label immediately. Mark clearly as "Hazardous Solid Waste - Halogenated Organics (Contains Brominated Pyridine and Chloride Salts)."

Protocol B: Aqueous Solution Waste (Reaction Workups & Washes)
  • Initial Assessment: Collect the aqueous washings in a temporary borosilicate glass beaker. Measure the initial pH using a calibrated pH meter or universal indicator paper. (Expected result: pH < 3 due to the 2HCl dissociation).

  • Neutralization (Critical Step): Slowly add a mild base, such as 1M Sodium Bicarbonate ( NaHCO3​ ) or 1M Sodium Hydroxide ( NaOH ), under continuous stirring.

    • Causality: Neutralization prevents the degradation of waste carboys and eliminates the risk of exothermic reactions or toxic gas evolution when combined with other laboratory wastes in a central accumulation area[3].

  • Validation: Confirm the pH has stabilized between 6.0 and 8.0. The protocol validates itself when effervescence (if using bicarbonate) ceases entirely and the pH remains neutral for 5 consecutive minutes.

  • Consolidation: Transfer the neutralized solution to an HDPE carboy strictly designated for "Aqueous Halogenated Waste."

Protocol C: Organic Solvent Waste (Chromatography & Extractions)
  • Segregation: Direct all organic solvents containing the dissolved compound (e.g., Dichloromethane, Chloroform, or Methanol) into a "Liquid Halogenated Organic Waste" carboy.

    • Causality: Mixing halogenated waste with non-halogenated waste taints the entire container, forcing the entire volume to be treated via expensive [2].

  • Compatibility Check: Ensure the waste carboy contains no strong oxidizers (e.g., Nitric Acid), which can react violently with the piperidine ring[3].

  • Validation: Verify the carboy is stored in secondary containment to capture potential leaks, fulfilling [5].

Final Logistical Planning

Under the EPA's "cradle-to-grave" regulatory framework, the laboratory remains responsible for the chemical waste from generation until final destruction[1]. Ensure that your environmental health and safety (EHS) contractor is specifically certified to handle halogenated organic wastes via high-temperature incineration[2]. For academic or research laboratories operating under EPA Subpart K, ensure that the waste determination is clearly communicated on the label so that EHS professionals can properly profile the waste for the disposal facility before the 90-day or 180-day accumulation limit expires[5].

References

  • Environmental Marketing Services. "Disposal of Chemicals in the Laboratory." EMS LLC. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." National Service Center for Environmental Publications (NSCEP). Available at:[Link]

  • National Science Teaching Association (NSTA). "How to Properly Dispose Chemical Hazardous Waste." NSTA Blog. Available at:[Link]

  • American Chemical Society (ACS). "Hazardous Waste and Disposal Considerations." ACS Education. Available at:[Link]

  • American Chemical Society (ACS). "Regulation of Laboratory Waste." ACS Public Policies. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride

As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a mechanistic system. When researchers and drug development professionals handle complex heterocyclic salts like...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a mechanistic system. When researchers and drug development professionals handle complex heterocyclic salts like 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride , understanding the structural liabilities of the molecule is the first step in designing a self-validating safety protocol.

This guide provides the essential, step-by-step operational and logistical frameworks required to handle this compound safely, ensuring both scientific integrity and personnel protection.

Hazard Assessment & Mechanistic Rationale

To safely handle this compound, we must break down its chemical architecture and understand the causality behind its hazards:

  • The Halogenated Pyridine Core: Pyridine derivatives are highly lipophilic, allowing them to rapidly penetrate the skin barrier and cause systemic toxicity. The addition of a bromine atom (a halogen) increases the molecule's electrophilicity, which is associated with severe mucous membrane irritation and potential mutagenicity[1]. Furthermore, halogenated pyridine compounds have been shown to be clastogenic, requiring strict handling protocols to avoid inhalation or dermal exposure[2].

  • The Piperidine Moiety: Piperidine is intrinsically basic and corrosive, capable of causing severe skin burns and serious eye damage upon contact[3].

  • The Dihydrochloride Salt Form: While the salt form stabilizes the molecule into a solid powder, it introduces a critical logistical hazard: hygroscopicity and dust generation . When the fine dihydrochloride dust contacts ambient moisture, sweat on the skin, or the mucosal lining of the respiratory tract, it dissociates to release localized hydrochloric acid (HCl), leading to acute chemical burns.

Personal Protective Equipment (PPE) Matrix

Because of the dual threat of lipophilic skin penetration and acidic dust generation, standard laboratory PPE is insufficient. The following matrix outlines the mandatory PPE system and the mechanistic rationale behind each choice.

PPE CategorySpecificationMechanistic Rationale
Hand Protection Double-layered Nitrile Rubber (Outer: >0.3 mm, Inner: >0.11 mm)Nitrile offers excellent resistance to basic piperidine derivatives (breakthrough time >120 mins)[3]. Double gloving ensures the inner glove remains sterile if the outer glove is contaminated by hygroscopic dust.
Eye/Face Protection Chemical Safety Goggles (Non-vented) or Full Face ShieldPrevents airborne dihydrochloride dust from contacting the aqueous environment of the eyes, which would immediately form localized HCl and cause corneal damage.
Respiratory Protection N95/P100 Particulate Respirator (if handled outside a hood)Filters out fine particulate matter. Note: Primary handling must always occur inside a certified Class II biological safety cabinet or chemical fume hood.
Body Protection Flame-resistant, fully buttoned lab coat with tight cuffsPrevents dust accumulation on exposed forearms. The lipophilic nature of the pyridine core makes skin contact highly hazardous[1].

Step-by-Step Operational Workflow

To minimize exposure and prevent the release of toxic vapors or dust, follow this validated, step-by-step methodology for weighing and transferring the compound[4].

Phase 1: Environmental Preparation
  • Verify Airflow: Ensure the chemical fume hood is operating with a face velocity of 80–100 feet per minute (fpm). Never handle the dry powder on an open bench.

  • Static Mitigation: Hydrochloride salts are notoriously prone to static cling, which causes the powder to aerosolize. Use an anti-static gun (e.g., Zerostat) on the weighing spatulas and anti-static weigh boats prior to use.

Phase 2: Material Transfer
  • Don PPE: Apply the double-glove system, non-vented safety goggles, and a fully buttoned lab coat.

  • Weighing: Open the chemical container only deep inside the fume hood. Use a micro-spatula to transfer the solid. Avoid rapid movements that generate air currents.

  • Sealing: Immediately recap the source bottle and wrap the cap with Parafilm to prevent atmospheric moisture from degrading the hygroscopic salt[4].

Phase 3: Decontamination
  • Wipe Down: Wipe the exterior of the closed container and the balance with a damp disposable towel to capture any stray dust. The moisture will safely dissolve and trap the salt.

  • Doffing: Remove the outer gloves using the "glove-in-glove" technique to trap any chemical residue inside. Dispose of them in the solid hazardous waste bin.

OperationalWorkflow A 1. Environment Activate Fume Hood B 2. PPE Gowning Double Nitrile & Goggles A->B C 3. Static Mitigation Anti-static Gun/Mat B->C D 4. Material Transfer Weighing Dihydrochloride C->D E 5. Decontamination Wipe Down & Doff PPE D->E

Step-by-step operational workflow for handling the dihydrochloride salt.

Spill Response & Waste Disposal Plan

Due to the halogenated nature of the compound, it falls under strict EPA Resource Conservation and Recovery Act (RCRA) guidelines for halogenated organic waste. Never pour pyridine or piperidine derivatives down the drain [5].

Spill Response Protocol
  • Do NOT sweep dry: Sweeping will aerosolize the toxic dihydrochloride dust.

  • Containment: Cover the spill with a damp absorbent pad or paper towel. The moisture will bind the dust and prevent it from becoming airborne.

  • Neutralization: Apply a mild basic absorbent (like sodium bicarbonate) over the damp pad to neutralize the localized acidity of the hydrochloride salt.

  • Collection: Carefully scoop the damp absorbent into a sealable polyethylene bag using a disposable plastic scraper.

Waste Disposal Plan
  • Solid Waste: All contaminated gloves, weigh boats, and spill clean-up materials must be placed in a clearly labeled "Halogenated Organic Solid Waste" container.

  • Liquid Waste: If the compound is dissolved in a solvent (e.g., DMSO or DCM) for assays, the resulting solution must be collected in a "Halogenated Organic Liquid Waste" carboy.

SpillResponse Spill Spill Occurs (Solid Powder) Size Spill Size? Spill->Size Minor Minor Spill (<50g) Inside Fume Hood Size->Minor < 50g Major Major Spill (>50g) or Outside Hood Size->Major > 50g Damp Cover with Damp Absorbent Pad Minor->Damp Evacuate Evacuate Area & Call EHS Major->Evacuate Waste Label as Halogenated Solid Waste (RCRA) Evacuate->Waste EHS Clears Collect Collect in Sealable Polyethylene Bag Damp->Collect Collect->Waste

Decision tree for spill response and EPA/RCRA compliant waste disposal.

References

  • Title : 12 Safety Precautions To Follow When Handling Pyridine Source : Post Apple Scientific URL :[Link]

  • Title : 3-Chloropyridine | C5H4ClN | CID 12287 Source : PubChem (NIH) URL :[Link]

Sources

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